Fak-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H26F3N7O4S |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
13-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-2,5,9-trimethyl-4-thia-2,6,9,12,14-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H25N7O2S.C2HF3O2/c1-12-24-18-20(30)28(3)16-10-23-22(26-19(16)29(4)21(18)32-12)25-15-8-14-11-27(2)7-6-13(14)9-17(15)31-5;3-2(4,5)1(6)7/h8-10H,6-7,11H2,1-5H3,(H,23,25,26);(H,6,7) |
InChI Key |
MQZJYGIRNMANHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N(C3=NC(=NC=C3N(C2=O)C)NC4=C(C=C5CCN(CC5=C4)C)OC)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fak-IN-1 Target Binding Site on Focal Adhesion Kinase (FAK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the potent inhibitor Fak-IN-1 and its target, Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival, making it a critical target in oncology drug development. This document details the binding characteristics of this compound, presents quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows.
Focal Adhesion Kinase (FAK): Structure and Function
Focal Adhesion Kinase is a 125 kDa protein central to integrin-mediated signaling pathways. Its structure comprises three principal domains:
-
N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain: This domain is crucial for FAK's localization to focal adhesions and its interaction with other proteins, including growth factor receptors.
-
Central Kinase domain: This catalytic domain is responsible for the tyrosine phosphorylation of downstream substrates. It contains a highly conserved ATP-binding pocket, which is a primary target for many small molecule inhibitors.
-
C-terminal Focal Adhesion Targeting (FAT) domain: This domain mediates the localization of FAK to focal adhesions through its interaction with proteins like paxillin and talin.
FAK activation is a multi-step process initiated by integrin clustering or growth factor stimulation. This leads to the autophosphorylation of tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of a FAK/Src complex results in the phosphorylation of other tyrosine residues within FAK's activation loop (Y576/Y577), leading to its full catalytic activity.
The FAK Signaling Pathway
Activated FAK acts as both a kinase and a scaffolding protein, initiating a cascade of downstream signaling events that regulate key cellular processes. The pathway plays a significant role in cancer progression by promoting cell migration, invasion, and survival.
Caption: FAK signaling pathway and the inhibitory action of this compound.
This compound: A Potent Inhibitor of FAK
This compound is a novel, potent small molecule inhibitor of Focal Adhesion Kinase identified for its potential anticancer properties. Information regarding this inhibitor is primarily detailed in the patent WO/2020/231726.
Binding Site and Mechanism of Action
While the patent does not explicitly detail the co-crystal structure of this compound with FAK, the majority of small molecule FAK inhibitors are ATP-competitive. These inhibitors typically bind to the ATP-binding pocket within the kinase domain of FAK. Key interactions often involve the formation of hydrogen bonds with the hinge region residue Cys502. Given its potency and classification as a small molecule inhibitor, it is highly probable that this compound functions as an ATP-competitive inhibitor, thereby preventing the phosphorylation of FAK and its downstream substrates.
However, it is important to note the existence of other classes of FAK inhibitors that bind to different sites:
-
Allosteric Inhibitors: These molecules bind to a site on the C-lobe of the kinase domain, distinct from the ATP pocket, inducing a conformational change that inhibits kinase activity.
-
Y397-Targeting Inhibitors: A notable example is the inhibitor Y11, which specifically targets the autophosphorylation site Y397 within the N-terminal FERM domain, preventing the initial activation step of FAK.
Quantitative Data
The inhibitory potency of the exemplified compound from the patent WO/2020/231726, understood to be this compound, has been characterized in both enzymatic and cell-based assays[1].
| Assay Type | Parameter | Value |
| Enzymatic Assay (Z'-LYTE) | IC50 | 18.8 nM[1] |
| Cellular Assay (MDA-MB-231, 3D) | IC50 | 0.93 µM[1] |
| Cellular Assay (MDA-MB-231, 2D) | IC50 | > 10 µM[1] |
The significant difference in potency between the 2D and 3D cellular assays suggests that this compound is particularly effective in a more physiologically relevant three-dimensional tumor microenvironment.
Experimental Protocols
The characterization of a novel kinase inhibitor like this compound involves a series of well-defined experimental procedures to determine its potency, selectivity, and mechanism of action.
In Vitro FAK Kinase Assay (Z'-LYTE™ Assay)
This protocol describes a typical fluorescence-based immunoassay to measure the kinase activity of FAK.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Z'-LYTE™ Kinase Assay Kit (containing development reagents)
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
This compound (or other test compounds)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in the assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the FAK enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the Z'-LYTE™ Development Reagent A.
-
Incubate for 60 minutes at room temperature.
-
Add the Z'-LYTE™ Stop Reagent.
-
Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a general workflow for the identification and characterization of a novel kinase inhibitor.
Caption: General experimental workflow for kinase inhibitor discovery.
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapies targeting the FAK signaling pathway. Its potent inhibitory activity, particularly in 3D cell culture models, highlights its potential efficacy in a tumor microenvironment. Further elucidation of its precise binding mode through co-crystallography studies will be invaluable for the structure-based design of next-generation FAK inhibitors with improved potency and selectivity. This technical guide provides a foundational understanding of this compound's interaction with FAK, intended to support ongoing research and development efforts in this critical area of oncology.
References
Unraveling the Core: A Technical Guide to FAK-IN-1 and Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including peer-reviewed literature, on the specific compound "Fak-IN-1" is limited. This guide provides a comprehensive overview of the downstream signaling pathways affected by Focal Adhesion Kinase (FAK) inhibitors, using data from well-characterized inhibitors as illustrative examples. The principles and methodologies described herein are directly applicable to the study of novel FAK inhibitors such as this compound.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix and growth factor receptors to regulate essential cellular processes, including survival, proliferation, migration, and invasion. Its overexpression and hyperactivity are frequently correlated with cancer progression and metastasis, making it a compelling target for therapeutic intervention.[1] FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting its downstream signaling cascades. This technical guide delves into the core downstream signaling pathways modulated by FAK inhibition, presents quantitative data from key experimental findings, provides detailed experimental protocols for assessing inhibitor efficacy, and visualizes these complex interactions through signaling pathway diagrams.
The FAK Signaling Hub: Mechanism of Action
FAK activation is initiated by the clustering of integrins upon binding to the extracellular matrix or by stimulation of growth factor receptors.[2] This triggers the autophosphorylation of FAK at tyrosine residue 397 (Y397).[3] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[3] The recruitment of Src leads to the formation of a dually active FAK/Src kinase complex, which then phosphorylates a multitude of downstream substrates, thereby propagating signals that drive cellular responses.[2][3]
FAK inhibitors, including compounds like this compound, typically function as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its autophosphorylation and subsequent activation.[4] This blockade of FAK's kinase activity is the critical event that leads to the downstream effects observed with these inhibitors.
Core Downstream Signaling Pathways Affected by FAK Inhibition
The inhibition of FAK activity reverberates through several critical signaling networks. The most well-documented of these are the PI3K/Akt and the Grb2-Ras-MEK-ERK pathways, which are central to cell survival, proliferation, and migration.
The PI3K/Akt Survival Pathway
The FAK/Src complex can directly interact with and activate Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt (also known as Protein Kinase B).[5] Akt is a master regulator of cell survival, promoting anti-apoptotic signals and cell cycle progression.[6] Inhibition of FAK disrupts the activation of this pathway, leading to decreased Akt phosphorylation and, consequently, reduced cell survival and increased apoptosis.[6][7]
The Grb2-Ras-MEK-ERK Proliferation and Migration Pathway
Phosphorylation of FAK at tyrosine 925 by the FAK/Src complex creates a docking site for the Grb2-Sos complex.[8] This interaction facilitates the activation of Ras, which in turn initiates the MEK-ERK (MAPK) signaling cascade.[9][10] The ERK pathway is a potent driver of cell proliferation, differentiation, and migration.[11] By preventing FAK phosphorylation, FAK inhibitors block the activation of this pathway, leading to reduced cell proliferation and motility.[9]
Regulation of Cell Migration and Invasion
FAK plays a direct role in the dynamics of focal adhesions, which are crucial for cell migration. The FAK/Src complex phosphorylates several focal adhesion-associated proteins, including p130Cas and paxillin.[3] Phosphorylation of p130Cas leads to the recruitment of Crk and DOCK180, which activates the small GTPase Rac, a key regulator of lamellipodia formation and cell protrusion.[3] FAK inhibition disrupts this cascade, leading to impaired focal adhesion turnover, reduced cell migration, and decreased invasion.[12][13]
Quantitative Data on FAK Inhibitor Activity
The following tables summarize key quantitative data for several well-characterized FAK inhibitors. This data provides a benchmark for evaluating the potency and cellular effects of new chemical entities like this compound.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | FAK | Not Publicly Available | - |
| PF-573,228 | FAK | 4 | [4] |
| VS-4718 (PND-1186) | FAK | 1.5 | [4] |
| GSK2256098 | FAK | 0.4 | [4] |
| Y15 | FAK (autophosphorylation) | 1000 | [14] |
Table 2: Cellular Activity of FAK Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| PF-573,228 | REF52 | Chemotactic Migration | Inhibition of Migration | - | [4] |
| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Cell Adhesion | Inhibition of Adhesion | Significant at 10 µM | [15] |
| Y15 | COLO320DM, GOT1 | Cell Viability | Reduction in Viability | Significant at 10 µM | [16] |
| Y15 | COLO320DM, GOT1 | Apoptosis | Increased Apoptosis | Significant at 10 µM | [16] |
| VS-4718 | MDA-MB-231 | Cell Migration | Inhibition of Migration | - | [12] |
Visualizing the Pathways and Workflows
FAK Downstream Signaling Pathways
Caption: FAK downstream signaling pathways and the point of intervention for this compound.
Experimental Workflow: Western Blot for FAK Phosphorylation
Caption: A typical workflow for assessing FAK phosphorylation by Western Blot.
Experimental Workflow: Cell Migration (Transwell) Assay
References
- 1. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of focal adhesion kinase-phosphatidylinositol 3-kinase-akt signaling in hepatic stellate cell proliferation and type I collagen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAK activates AKT-mTOR signaling to promote the growth and progression of MMTV-Wnt1-driven basal-like mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic role of focal adhesion kinase (FAK). Induction of inhibitor-of-apoptosis proteins and apoptosis suppression by the overexpression of FAK in a human leukemic cell line, HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK phosphorylation by ERK primes Ras-induced tyrosine dephosphorylation of FAK mediated by PIN1 and PTP-PEST - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the kinase-dependent functions of Fak-IN-1
An In-Depth Technical Guide to the Kinase-Dependent Functions of Focal Adhesion Kinase (FAK) and Their Inhibition
Introduction
Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[1][2] FAK is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[3][4][5] Its functions are mediated through both its kinase-dependent enzymatic activity and its kinase-independent scaffolding roles.[4][6] Overexpression and hyperactivity of FAK are frequently observed in advanced-stage solid cancers, where it promotes tumor progression, metastasis, and angiogenesis, making it a significant target for cancer therapy.[3][5][6]
This guide focuses on the kinase-dependent functions of FAK and how they are elucidated using small molecule inhibitors. While the prompt specified "Fak-IN-1," this name does not correspond to a widely characterized inhibitor in the scientific literature. Therefore, this document will utilize data from well-studied, potent, and selective FAK inhibitors such as Defactinib (VS-6063) , PF-573,228 , and TAE-226 as representative examples to provide a comprehensive and technically accurate overview. These inhibitors primarily function as ATP-competitive agents that block the catalytic activity of FAK, thereby allowing for the specific investigation of its kinase-dependent roles.[7][8]
Mechanism of FAK Activation and Inhibition
FAK activation is initiated by the clustering of integrins following cell adhesion to the extracellular matrix (ECM).[1] This event triggers a conformational change in FAK, leading to its autophosphorylation at tyrosine residue 397 (Y397).[9][10] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[10] The recruitment of Src leads to the full catalytic activation of FAK through the phosphorylation of other tyrosine residues within FAK's activation loop (such as Y576 and Y577), as well as the phosphorylation of other downstream substrates by the FAK/Src complex.[2][9][11]
Small molecule FAK inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the FAK kinase domain. This action prevents the transfer of phosphate from ATP to FAK's tyrosine residues, thereby blocking autophosphorylation and subsequent downstream signaling cascades.[7]
Quantitative Data: Potency of Representative FAK Inhibitors
The efficacy of FAK inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce FAK's enzymatic activity by 50%. The following table summarizes the IC50 values for several well-characterized FAK inhibitors.
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Cell Line Examples and Anti-proliferative IC50 (µM) |
| Defactinib (VS-6063) | 1.5 | 14 | KRAS mutant Non-Small Cell Lung Cancer |
| VS-4718 | 1.5 | N/A | Not Specified |
| GSK2256098 | 0.4 | >1000 | SKOV3 (Ovarian Cancer): Reduces migration at 1.0 µM |
| TAE-226 | 5.5 | N/A | Pancreatic Cancer (PANC-1): >20 µM; AsPC-1: 6.73 µM |
| CEP-37440 | 2.0 | N/A | Not Specified (Also an ALK inhibitor) |
| Y15 | ~1000 (for Y397 autophosphorylation) | N/A | Colon and Breast Cancer Cells: Induces apoptosis |
Data compiled from multiple sources.[3][8][12]
FAK Signaling Pathways
The kinase activity of FAK is central to its function as a signaling hub. Upon activation, the FAK/Src complex phosphorylates numerous downstream targets, initiating signaling cascades that regulate key cellular functions.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. understanding-the-roles-of-fak-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 10. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Focal Adhesion Kinase Inhibitor PF-573228 and its Role in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the focal adhesion kinase (FAK) inhibitor PF-573228, a pivotal molecule in the study of cancer therapeutics. While the initial query mentioned "Fak-IN-1," a FAK inhibitor with limited publicly available data, this guide will focus on the well-characterized and extensively researched compound PF-573228 as a representative FAK inhibitor. This document details its mechanism of action, its multifaceted role within the tumor microenvironment (TME), and provides quantitative data and experimental protocols to support further research and development.
Introduction to FAK and its Role in Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by integrins and growth factor receptors.[1] Its overexpression and activation are frequently observed in a multitude of advanced-stage solid cancers.[1] FAK's functions, which can be both kinase-dependent and -independent, are integral to processes such as cell migration, invasion, survival, and gene expression.[1] Within the complex architecture of the tumor microenvironment, FAK is a key regulator, influencing angiogenesis, immunity, and the function of stromal cells.[1]
PF-573228: A Selective FAK Inhibitor
PF-573228, also known as PF-228, is a potent and selective, ATP-competitive inhibitor of FAK.[1][2] It effectively blocks the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in FAK activation.[3] This inhibition disrupts downstream signaling cascades that are vital for tumor progression and metastasis.
Mechanism of Action of PF-573228
PF-573228 exerts its inhibitory effects by binding to the ATP-binding pocket of the FAK kinase domain.[4] This competitive inhibition prevents the transfer of a phosphate group from ATP to the Tyr397 residue, thereby blocking FAK activation. The inhibition of FAK autophosphorylation subsequently prevents the recruitment and activation of downstream signaling molecules, including Src family kinases, PI3K, and Akt, which are involved in cell survival, proliferation, and motility.[1]
Quantitative Data on PF-573228's Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of PF-573228 across various cancer types.
Table 1: In Vitro Inhibitory Activity of PF-573228
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| Purified recombinant FAK | - | Cell-free kinase assay | 4 nM | [2][5] |
| A-431 | Epithelial Carcinoma | FAK phosphorylation | 11 nM | [5] |
| REF52 | Fibroblast | FAK phosphorylation | 30-100 nM | [2] |
| PC3 | Prostate Cancer | FAK phosphorylation | 30-500 nM | [2] |
| SKOV-3 | Ovarian Cancer | FAK phosphorylation | 30-500 nM | [2] |
| L3.6p1 | Pancreatic Cancer | FAK phosphorylation | 30-500 nM | [2] |
| MDCK | Kidney Epithelial | FAK phosphorylation | 30-500 nM | [2] |
| U251-MG | Glioblastoma | Cell viability | ~40 µM (at 24h) | [6] |
| U87-MG | Glioblastoma | Cell viability | >10 µM (at 24h) | [6] |
Table 2: Effects of PF-573228 on Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |
| MDA-MB-231 | Breast Cancer | Scratch Assay & Transwell Invasion | Dose-dependent inhibition of migration and invasion | 5 µM | [4] |
| SK-N-BE(2) | Neuroblastoma (MYCN amplified) | Migration & Invasion | Significant decrease | Lower concentrations than MYCN non-amplified cells | [7] |
| SK-N-AS | Neuroblastoma (MYCN non-amplified) | Migration & Invasion | Decrease | Higher concentrations than MYCN amplified cells | [7] |
| Melanoma cells | Melanoma | Wound Healing | Reduced migration speed | 1 µM | [8] |
Table 3: In Vivo Efficacy of PF-573228
| Tumor Model | Cancer Type | Effect | Reference |
| Ctrl-MT mice | Mammary Tumor | Significant suppression of tumorigenesis and lung metastasis | [2] |
| Bladder cancer animal model | Bladder Cancer | Tumor suppression and prolonged survival | [3] |
| Neuroblastoma murine model | Neuroblastoma | Significant decrease in metastatic tumor burden | [7] |
| Pancreatic cancer in vivo studies in rats | Pancreatic Cancer | Significant reduction in tumor mass (in combination with lexatumumab) | [9] |
Signaling Pathways Modulated by PF-573228
The inhibition of FAK by PF-573228 disrupts several critical signaling pathways within the tumor and its microenvironment.
Role of PF-573228 in the Tumor Microenvironment
PF-573228 significantly impacts various components of the TME, contributing to its anti-tumor effects.
FAK is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. PF-573228 has been shown to be a potent anti-angiogenic agent.[10] It reduces the viability, migration, and tube formation of primary human endothelial cells in response to vascular endothelial growth factor (VEGF).[10] Furthermore, PF-573228 can induce apoptosis in endothelial cells.[10]
Cancer-associated fibroblasts are a major component of the tumor stroma and contribute to tumor progression.[11] While direct quantitative data on the effect of PF-573228 on CAFs is limited in the initial search, the known role of FAK in fibroblast activation and matrix remodeling suggests that its inhibition would likely modulate CAF function, reducing their pro-tumorigenic activities.
The immune landscape of the TME is critical for tumor progression and response to therapy. FAK inhibition has been shown to modulate the immune microenvironment. For instance, PF-573228 can decrease leukocyte rolling, adhesion, and emigration, suggesting an anti-inflammatory effect.[12] By altering the TME, FAK inhibitors may enhance the efficacy of immunotherapies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
This protocol is a general guideline for assessing the effect of PF-573228 on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
PF-573228 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[13]
-
Prepare serial dilutions of PF-573228 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PF-573228 or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[14] Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
For MTS assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[14]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[13][15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
This protocol details the detection of FAK phosphorylation at Tyr397 after treatment with PF-573228.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PF-573228 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of PF-573228 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[16]
-
Clear the lysates by centrifugation and determine the protein concentration.[16]
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total FAK and a loading control to ensure equal protein loading.
This protocol outlines a method to assess the effect of PF-573228 on cell migration.
Materials:
-
Cancer cell line of interest
-
6-well plates or culture dishes
-
Sterile pipette tip (p200) or cell scraper
-
PF-573228 stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[4]
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of PF-573228 or vehicle control.
-
Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24 hours).[4]
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
This is a general protocol for evaluating the in vivo anti-tumor activity of PF-573228. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
PF-573228 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[17]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PF-573228 or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[17]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
PF-573228 is a potent and selective FAK inhibitor that demonstrates significant anti-tumor activity both in vitro and in vivo. Its ability to disrupt key signaling pathways and modulate the tumor microenvironment, particularly by inhibiting angiogenesis, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of FAK inhibition in cancer and to advance the development of novel anti-cancer therapies. Further exploration into the effects of FAK inhibitors on cancer-associated fibroblasts and the intricate immune landscape of the TME will be crucial for optimizing their clinical application, potentially in combination with other therapeutic modalities.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein 90β Stabilizes Focal Adhesion Kinase and Enhances Cell Migration and Invasion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase inhibitors are potent anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cancer associated fibroblasts: An essential role in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting focal adhesion kinase (FAK) blocks IL-4 induced VCAM-1 expression and eosinophil recruitment in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbs.com [ijbs.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. thno.org [thno.org]
- 16. FAK displacement from focal adhesions: a promising strategy to target processes implicated in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Novel FAK Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a representative in vitro characterization of a Focal Adhesion Kinase (FAK) inhibitor. Due to the limited publicly available data for "Fak-IN-1," this guide utilizes the well-characterized FAK inhibitor PF-573,228 as a surrogate to illustrate the required data presentation, experimental protocols, and visualizations. All data presented herein pertains to PF-573,228.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, integrating signals from integrins and growth factor receptors.[1] Its involvement in cell adhesion, migration, proliferation, and survival has made it a significant target in oncology drug discovery. Elevated FAK expression and activity are correlated with the progression and metastasis of various cancers. This technical guide details the initial in vitro characterization of a potent and selective FAK inhibitor, providing key data on its biochemical and cellular activities.
Biochemical and Cellular Activity
The inhibitory activity of the compound was assessed through a series of in vitro biochemical and cellular assays to determine its potency and mechanism of action.
Enzyme Inhibition Assay
The potency of the inhibitor against purified recombinant FAK was determined using a kinase inhibition assay.
| Compound | Target | Assay Type | IC50 (nM) |
| PF-573,228 | FAK (recombinant catalytic fragment) | Kinase Assay | 4 |
Table 1: Biochemical potency of PF-573,228 against FAK.[2][3][4][5]
Cellular Autophosphorylation Inhibition
The ability of the inhibitor to suppress FAK activity within a cellular context was measured by assessing the inhibition of FAK autophosphorylation at Tyrosine 397 (Tyr397).
| Compound | Cell Line | Assay Type | IC50 (nM) |
| PF-573,228 | Various (e.g., REF52, PC3, SKOV-3) | Cellular Autophosphorylation (pFAK Tyr397) | 30 - 100 |
Table 2: Cellular potency of PF-573,228 in inhibiting FAK autophosphorylation.[2][6]
Anti-Migratory Activity
The functional consequence of FAK inhibition on cell motility was evaluated using a wound-healing (scratch) assay.
| Compound | Cell Line | Assay | Effect | Concentration |
| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Wound Healing Assay | Slower wound closure | 5 and 10 µmol/L |
| PF-573,228 | MDA-MB-231 (Breast Cancer) | Wound Healing Assay | Dose-dependent attenuation of cell migration | Not specified |
| PF-573,228 | Melanoma Cells | Wound Healing Assay | Reduced migration speed | 1 µM |
Table 3: Effect of PF-573,228 on cell migration.[7][8][9]
Experimental Protocols
Detailed methodologies for the key in vitro characterization assays are provided below.
FAK Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified FAK enzyme.
Materials:
-
Recombinant human FAK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., PF-573,228)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 2 µL of FAK enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
To terminate the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular FAK Autophosphorylation Assay (Western Blot)
This protocol details the assessment of FAK autophosphorylation at Tyr397 in cultured cells treated with a FAK inhibitor.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (e.g., PF-573,228)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.
-
Quantify the band intensities and calculate the inhibition of FAK phosphorylation.
Cell Migration (Wound Healing/Scratch) Assay
This protocol describes a method to evaluate the effect of a FAK inhibitor on the collective migration of a cell monolayer.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 12-well or 24-well)
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Test compound (e.g., PF-573,228)
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of the test compound or vehicle.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the rate of wound closure as a measure of cell migration.
Visualizations
FAK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of focal adhesion kinase suppresses the adverse phenotype of endocrine-resistant breast cancer cells and improves endocrine response in endocrine-sensitive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heat Shock Protein 90β Stabilizes Focal Adhesion Kinase and Enhances Cell Migration and Invasion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fak-IN-1: An In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix to the cell's interior, influencing cell adhesion, migration, proliferation, and survival.[1] In numerous cancers, FAK is overexpressed and hyperactivated, contributing to tumor progression and metastasis, making it a compelling target for therapeutic intervention.[2] Fak-IN-1 is a potent and specific small molecule inhibitor of FAK that targets the autophosphorylation site Y397, thereby disrupting downstream signaling pathways and leading to decreased cancer cell viability and growth.[2][3][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of cancer cell lines.
Mechanism of Action
This compound is an ATP-competitive inhibitor that specifically blocks the autophosphorylation of FAK at tyrosine 397 (Y397).[4][5] This initial phosphorylation event is crucial for the recruitment and activation of other signaling proteins, including Src family kinases. By inhibiting FAK autophosphorylation, this compound effectively blocks the entire downstream signaling cascade, which includes pathways such as PI3K/AKT and MAPK/ERK, ultimately leading to reduced cell proliferation, decreased motility, and induction of apoptosis in cancer cells.[4][6]
Signaling Pathway of FAK Inhibition by this compound
Caption: FAK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on FAK phosphorylation and cell viability in various cancer cell lines.
Table 1: Inhibition of FAK Y397 Autophosphorylation by this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR8 | Ovarian | 15 | [7] |
| U87MG | Glioblastoma | 8.5 | [7] |
| A549 | Lung | 12 | [7] |
| 4T1 | Breast | ~100 | [8][9] |
Table 2: Effect of this compound on Cancer Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| TT | Medullary Thyroid | 2.05 | MTS | [2] |
| TPC1 | Papillary Thyroid | 5.74 | MTS | [2] |
| BCPAP | Papillary Thyroid | 9.99 | MTS | [2] |
| K1 | Papillary Thyroid | 17.54 | MTS | [2] |
| L3.6P1 | Pancreatic | 25 | Viability Assay | [7] |
| U87-MG | Glioblastoma | >10 | Viability Assay | [10] |
| U251-MG | Glioblastoma | ~40 | Viability Assay | [10] |
Experimental Protocols
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability upon this compound treatment.
Detailed Methodology: MTS Cell Viability Assay
This protocol is adapted from standard MTS assay procedures and findings from studies on FAK inhibitors.[2][11][12]
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., PANC-1, U87-MG)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Trypsinize and resuspend the cells in complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
3. This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
4. MTS Assay and Data Collection:
-
Following the treatment incubation, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
After incubation with the MTS reagent, measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the background wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Logical Relationship of Experimental Design
Caption: Logical flow of the in vitro cell viability experiment.
References
- 1. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thno.org [thno.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for FAK Inhibitor Administration in Mouse Models of Cancer
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of advanced-stage solid cancers and is implicated in tumor progression and metastasis.[1][2][3] FAK integrates signals from integrins and growth factor receptors, playing a crucial role in cell adhesion, migration, proliferation, and survival.[2][4] Its activation is associated with tumor aggressiveness and poor patient prognosis.[1] Consequently, FAK has emerged as a promising therapeutic target for cancer treatment.[2]
This document provides detailed application notes and protocols for the administration of FAK inhibitors in mouse models of cancer. While the term "Fak-IN-1" is used as a general descriptor, the specific data and protocols provided are based on preclinical studies of various potent and selective FAK inhibitors, such as Y15, IN10018 (BI 853520), and TAE226.
FAK Signaling Pathway in Cancer
FAK activation is a critical event in cancer cell signaling. Upon engagement of integrins with the extracellular matrix (ECM) or stimulation by growth factors, FAK undergoes autophosphorylation at the tyrosine-397 (Y397) residue.[5][6] This phosphorylation creates a binding site for Src family kinases, leading to the formation of a FAK/Src complex that further phosphorylates other proteins, activating downstream signaling pathways such as PI3K/Akt and RAS/RAF/MEK/ERK.[4][5][7] These pathways promote cell survival, proliferation, invasion, and angiogenesis.[1][7][8]
FAK Signaling Pathway and Inhibition.
Data Presentation: In Vivo Efficacy of FAK Inhibitors
The following tables summarize the quantitative data from preclinical studies of various FAK inhibitors in mouse models of cancer.
Table 1: Summary of FAK Inhibitors and their In Vivo Effects
| FAK Inhibitor | Cancer Model | Mouse Strain | Key Findings | Reference |
| Y15 | Pancreatic Cancer (Panc-1 xenograft) | Nude | Significantly inhibited tumor growth alone and synergistically with gemcitabine. Reduced FAK Y397 phosphorylation in tumors. | [9] |
| IN10018 (BI 853520) | Breast Cancer (orthotopic models) | Nude | Reduced primary tumor growth and metastasis. | [8] |
| IN10018 (BI 853520) | Ovarian Cancer | Not Specified | Inhibited EMT and tumor growth in vivo. | [7] |
| IN10018 (BI 853520) | Malignant Pleural Mesothelioma | Not Specified | Significantly reduced tumor weight. | [7] |
| IN10018 (BI 853520) | Adenocarcinoma (xenograft models) | Nude | Broad spectrum of outcomes, with high sensitivity linked to a mesenchymal tumor phenotype. | [10] |
| TAE226 | Neuroblastoma (liver metastasis model) | Nude | Significant decrease in metastatic tumor burden. | [11] |
| TAE226 | Glioma (intracranial xenograft) | Nude | Suppressed tumor growth. | [12] |
| VS-4718 (PND-1186) | Pancreatic Ductal Adenocarcinoma | Not Specified | Limited tumor progression by reducing fibrosis and immunosuppressive cells. | [12] |
| VS-6062 (PF-00562271) | Pancreatic Ductal Adenocarcinoma | Not Specified | Suppressed tumor growth, invasion, and metastases. | [12] |
Table 2: Dosing and Administration Details for FAK Inhibitors in Mouse Models
| FAK Inhibitor | Cancer Model | Dosage | Route of Administration | Dosing Schedule | Reference |
| Y15 | Pancreatic Cancer | 30 mg/kg | Intraperitoneal (IP) | Daily | [9] |
| IN10018 (BI 853520) | Adenocarcinoma | 50 mg/kg | Oral | Daily | [10] |
| TAE226 | Neuroblastoma | Not Specified | Oral gavage | Not Specified | [11] |
| Compound 7 | Pancreatic Cancer | 10 mg/kg | Not Specified | Daily | [13] |
| ZINC40099027 | Intestinal Injury | 900 µg/kg | Intraperitoneal (IP) | Every 6 hours for 3 days | [14] |
Experimental Protocols
The following are generalized protocols for the administration of FAK inhibitors in mouse models of cancer, based on published studies. These should be adapted based on the specific inhibitor, cancer model, and experimental goals.
Protocol 1: Preparation of FAK Inhibitor for In Vivo Administration
-
Solubilization:
-
For inhibitors like Y15, solubilize in sterile water to a stock concentration of 25 mM and store at -20°C or -80°C.[9]
-
For inhibitors like TAE226, dissolve in DMSO to a stock concentration of 25 mM.[9]
-
For oral administration, inhibitors may need to be formulated in a vehicle such as methylcellulose.[11]
-
-
Working Solution Preparation:
-
On the day of administration, thaw the stock solution and dilute it to the final desired concentration with a suitable vehicle (e.g., sterile saline, PBS).[9] The final volume for injection should be determined based on the mouse's weight and the recommended injection volumes for the chosen route of administration.[15]
-
Protocol 2: Xenograft Mouse Model and FAK Inhibitor Administration
-
Animal Models:
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inject cancer cells (e.g., Panc-1) suspended in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of the mice.[9]
-
Orthotopic Model: For models like breast cancer, inject tumor cells into the mammary fat pad.[8] For pancreatic cancer, injection can be into the pancreas.[7]
-
Metastasis Model: To study metastasis, inject tumor cells into a site that allows for dissemination, such as the spleen for liver metastasis.[11]
-
-
Tumor Growth and Randomization:
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
-
Administration of FAK Inhibitor:
-
Route of Administration: The choice of administration route depends on the inhibitor's properties and the experimental design. Common routes include intraperitoneal (IP) injection and oral gavage.[9][11][15]
-
Dosage and Schedule: Administer the FAK inhibitor at the predetermined dose and schedule (e.g., daily).[9][10] The control group should receive the vehicle alone.
-
-
Monitoring and Endpoints:
-
Monitor the mice regularly for signs of toxicity, including weight loss.[9]
-
Measure tumor volume at regular intervals using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for FAK phosphorylation, immunohistochemistry).[9]
-
In Vivo Experimental Workflow.
Conclusion
The administration of FAK inhibitors in mouse models of cancer has shown promising results in reducing tumor growth and metastasis.[8][9][11] The protocols outlined in this document provide a framework for conducting such preclinical studies. Careful consideration of the specific FAK inhibitor, cancer model, and experimental design is crucial for obtaining reliable and reproducible data. The visualization of the FAK signaling pathway and the experimental workflow can aid researchers in understanding the mechanism of action and in planning their in vivo experiments.
References
- 1. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 2. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Focal Adhesion Kinase (FAK) tyrosine 397E mutation restores the vascular leakage defect in endothelium‐specific FAK‐kinase dead mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK in Cancer: From Mechanisms to Therapeutic Strategies [mdpi.com]
- 13. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 14. Small molecule FAK activator promotes human intestinal epithelial monolayer wound closure and mouse ulcer healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for FAK-IN-1 in Wound Healing and Scratch Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell migration, proliferation, and survival.[1] It is a key component of the cellular machinery that senses the extracellular matrix and transduces signals that regulate cytoskeletal dynamics. In the context of wound healing, FAK is activated in migrating keratinocytes at the wound edge and is involved in the intricate processes of cell adhesion and movement that are essential for tissue repair. The inhibitor FAK-IN-1 offers a potent and specific tool to probe the function of FAK in these processes. These application notes provide detailed protocols for utilizing this compound in wound healing and scratch assays, along with expected outcomes and data interpretation.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of FAK. By binding to the ATP-binding pocket of the FAK kinase domain, this compound prevents the autophosphorylation of FAK at tyrosine 397 (Y397). This initial phosphorylation event is crucial for the recruitment and activation of other signaling proteins, most notably Src family kinases. The subsequent formation of the FAK-Src complex initiates a cascade of downstream signaling events that promote cell motility. Inhibition of FAK by this compound is therefore expected to disrupt these signaling pathways, leading to a reduction in cell migration and a delay in wound closure.
Key Signaling Pathways
The FAK signaling pathway is a complex network of protein interactions that ultimately impacts cell motility. Upon activation by integrin clustering at sites of cell adhesion, FAK autophosphorylates at Y397, creating a high-affinity binding site for the SH2 domain of Src. The resulting FAK/Src complex then phosphorylates a number of downstream substrates, including p130Cas and paxillin. Phosphorylation of these scaffold proteins leads to the recruitment of other effector molecules, such as Crk, Dock180, and Rac, which are involved in actin polymerization and the formation of lamellipodia, the protrusive structures that drive cell migration. FAK also influences the activity of Rho GTPases, which regulate the assembly and disassembly of the actin cytoskeleton. By inhibiting the initial step of FAK activation, this compound effectively blocks these downstream signaling cascades.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Scratch (Wound Healing) Assay
The scratch assay is a simple and widely used method to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time.
Materials:
-
Cell line of interest (e.g., fibroblasts, keratinocytes, endothelial cells)
-
Complete cell culture medium
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
24- or 48-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24- or 48-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once confluent, you may replace the growth medium with a serum-free or low-serum medium for 12-24 hours to synchronize the cell cycle and minimize proliferation.
-
Creating the Scratch: Using a sterile p200 or p1000 pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the specific locations on the plate to ensure that the same fields are imaged at subsequent time points.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same marked fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
Data Analysis and Presentation
Quantitative analysis of the scratch assay involves measuring the area or width of the cell-free gap at each time point. Image analysis software such as ImageJ or other automated platforms can be used for this purpose.
Metrics to Quantify:
-
Percent Wound Closure:
-
[(Initial Wound Area - Wound Area at time X) / Initial Wound Area] x 100
-
-
Migration Rate:
-
Can be calculated from the slope of the linear portion of the wound closure over time graph. This provides a measure of the speed of cell migration (e.g., in µm/hour).
-
Data Presentation:
Summarize the quantitative data in a clearly structured table for easy comparison between different concentrations of this compound and the control group.
| Treatment Group | Average Wound Closure at 12h (%) | Average Wound Closure at 24h (%) | Migration Rate (µm/hour) |
| Vehicle Control (DMSO) | 45 ± 5 | 92 ± 4 | 25 ± 3 |
| This compound (1 µM) | 30 ± 6 | 65 ± 7 | 18 ± 2 |
| This compound (5 µM) | 15 ± 4 | 35 ± 5 | 9 ± 1.5 |
| This compound (10 µM) | 8 ± 3 | 18 ± 4 | 4 ± 1 |
Note: The data presented in this table is illustrative and based on typical results observed with FAK inhibitors. Actual results may vary depending on the cell line and experimental conditions. One study using the FAK inhibitor PF-573,228 in neuroblastoma cell lines demonstrated a significant decrease in cell migration.[1] Another study showed that FAK inhibition slows the rate of wound closure.
Expected Results and Interpretation
Treatment of cells with this compound is expected to result in a dose-dependent inhibition of wound closure compared to the vehicle-treated control group. This will be visually apparent as a wider cell-free gap in the this compound treated wells at later time points. Quantitatively, this will be reflected as a lower percentage of wound closure and a decreased migration rate.
These results would indicate that FAK activity is essential for the migratory capacity of the cell type being studied. A significant reduction in cell migration upon this compound treatment provides strong evidence for the involvement of the FAK signaling pathway in the process of wound healing.
Caption: Experimental workflow for a scratch assay using this compound.
Troubleshooting
-
Uneven Scratch Width: Ensure the pipette tip is held at a consistent angle and pressure is applied evenly across the well.
-
Cell Proliferation Affecting Results: If proliferation is a concern, consider serum-starving the cells before the assay or including a proliferation inhibitor like Mitomycin C in the medium.
-
High Variability Between Replicates: Ensure consistent cell seeding density and careful washing steps. Increase the number of replicate wells for each condition.
Conclusion
This compound is a valuable tool for investigating the role of Focal Adhesion Kinase in cell migration and wound healing. The protocols and guidelines provided in these application notes offer a framework for designing and executing robust experiments. By carefully quantifying the effects of this compound on wound closure, researchers can gain significant insights into the molecular mechanisms governing tissue repair and cell motility.
References
Application Notes and Protocols for FAK-IN-1 in Western Blot Analysis of p-FAK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] The activation of FAK is initiated by its autophosphorylation at the Tyrosine 397 (Tyr397) residue, which creates a high-affinity binding site for the SH2 domain of Src family kinases.[1][2] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, promoting various cellular processes that are often dysregulated in cancer, leading to tumor growth and metastasis.[1] Consequently, FAK has emerged as a significant target for therapeutic intervention in oncology.
Fak-IN-1 is a small molecule inhibitor designed to target the kinase activity of FAK. By inhibiting FAK, this compound is expected to block the autophosphorylation at Tyr397, thereby preventing the downstream signaling cascades that contribute to cancer progression. Western blotting is a key technique to verify the efficacy of FAK inhibitors by assessing the phosphorylation status of FAK at Tyr397 (p-FAK). These application notes provide a detailed protocol for utilizing this compound to inhibit FAK phosphorylation and its subsequent analysis by Western blot.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors triggers the clustering of FAK at focal adhesions. This clustering facilitates the autophosphorylation of FAK at Tyr397. Phosphorylated Tyr397 serves as a docking site for Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to its full enzymatic activation. Activated FAK then phosphorylates various downstream substrates, including paxillin and p130Cas, initiating signaling cascades that regulate cell motility, survival, and proliferation.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., SW620 colon cancer cells or BT474 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. A dose-response experiment is recommended to determine the optimal concentration. For a time-course experiment, treat the cells with a fixed concentration of this compound for different durations.
Western Blot Protocol for p-FAK (Tyr397)
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) (e.g., from Cell Signaling Technology or Thermo Fisher Scientific) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
For a loading control, a separate membrane can be incubated with a primary antibody for total FAK or a housekeeping protein like β-actin.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-FAK signal to the total FAK or housekeeping protein signal to determine the relative change in FAK phosphorylation.
-
Experimental Workflow
Data Presentation
The following table provides representative data on the dose-dependent inhibition of p-FAK (Tyr397) by the FAK inhibitor Y11 in SW620 and BT474 cancer cell lines, as an example of expected results with this compound.[1] Researchers should generate their own data for this compound.
| Cell Line | Treatment (Y11 Concentration) | Relative p-FAK (Tyr397) Level (Normalized to Total FAK) |
| SW620 | Control (DMSO) | 1.00 |
| 4 µM | Significantly Decreased | |
| 10 µM | Further Decreased | |
| 20 µM | Markedly Decreased | |
| BT474 | Control (DMSO) | 1.00 |
| 0.1 µM | Significantly Decreased | |
| 1 µM | Further Decreased | |
| 10 µM | Markedly Decreased |
Note: The term "Significantly Decreased" indicates a noticeable reduction in the band intensity compared to the control. Quantitative densitometry should be performed for precise fold-change calculations.
Conclusion
The protocol described provides a robust framework for assessing the efficacy of this compound in inhibiting FAK phosphorylation. By following this detailed methodology, researchers can effectively evaluate the on-target activity of this inhibitor and its potential as a therapeutic agent in drug development. Accurate quantification and careful execution of the Western blot are critical for obtaining reliable and reproducible results.
References
- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
Application of Fak-IN-1 in 3D Spheroid Cultures: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from the extracellular matrix to the cell's interior, influencing cell proliferation, survival, migration, and anchorage-independent growth.[1][2][3] In the context of oncology, FAK is frequently overexpressed in various tumors, and its activity is crucial for the survival and growth of cancer cells, particularly in three-dimensional (3D) environments that mimic in vivo tumors.[1][2][4] 3D spheroid cultures have emerged as a more physiologically relevant model compared to traditional 2D cell culture for studying tumor biology and evaluating anti-cancer therapeutics.[5][6]
Fak-IN-1 is a potent and selective inhibitor of FAK. This document provides detailed application notes and protocols for the use of this compound and similar FAK inhibitors in 3D spheroid cultures, summarizing key quantitative data and outlining experimental methodologies. The information presented is intended to guide researchers in utilizing FAK inhibitors to investigate cancer biology and develop novel therapeutic strategies.
Mechanism of Action
In 3D spheroid cultures, FAK signaling is critical for cancer cell survival and proliferation.[2] Unlike in 2D cultures, where cells adhere to a flat substrate, cells in spheroids rely on cell-cell and cell-matrix interactions within a 3D architecture. FAK activity becomes particularly important for this anchorage-independent growth.[1][2]
Inhibition of FAK in 3D spheroids has been shown to:
-
Induce Apoptosis: FAK inhibitors selectively promote apoptosis in tumor cells grown in 3D environments, a phenomenon not always observed in 2D cultures.[2]
-
Inhibit Spheroid Formation and Growth: Treatment with FAK inhibitors can significantly reduce the number and size of spheroids formed by various cancer cell lines.[1][7]
-
Disrupt Downstream Signaling: FAK inhibition leads to decreased phosphorylation of FAK at Tyr-397 and can affect downstream signaling molecules like p130Cas.[2][8]
-
Reduce Cell Invasion and Migration: By targeting a key regulator of cell motility, FAK inhibitors can decrease the invasive potential of cancer cells.[9][10][11]
Quantitative Data Summary
The following tables summarize the effects of selective FAK inhibitors on various cancer cell lines in 3D spheroid cultures. While specific data for this compound is limited in publicly available literature, data from structurally and functionally similar FAK inhibitors like BI 853520 and PND-1186 (VS-4718) are presented as a reliable proxy.
Table 1: Effect of FAK Inhibitors on Spheroid Formation
| Cell Line | Cancer Type | FAK Inhibitor | Concentration (µM) | Effect on Spheroid Formation | Reference |
| SPC212 | Malignant Pleural Mesothelioma | BI 853520 | 0.1, 1 | Significant reduction in spheroid number | [1][7] |
| P31 | Malignant Pleural Mesothelioma | BI 853520 | 0.1, 1 | Complete inhibition of spheroid formation | [1][7] |
| 4T1 | Breast Carcinoma | PND-1186 | 0.1 | Blocked anchorage-independent growth and promoted apoptosis | [2] |
| ID8 | Ovarian Carcinoma | PND-1186 | Not Specified | Inhibited ascites-associated tumor growth | [2] |
Table 2: IC50 Values of FAK Inhibitors
| FAK Inhibitor | Assay Type | Cell Line/Target | IC50 | Reference |
| PND-1186 | In vitro enzyme assay | FAK | 1.5 nM | [2] |
| PND-1186 | Cellular assay (FAK pY397 inhibition) | Breast Carcinoma Cells | ~100 nM | [2] |
| BI 853520 | 2D cell viability (SRB assay) | MPM Cell Lines (12 lines) | > 5 µM | [1][7] |
| PF-271 | Cellular assay | Not Specified | ~0.1 µM |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of uniform spheroids, a prerequisite for reproducible drug testing.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Lid of a 10 cm Petri dish
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Adjust the cell concentration to 1.25 x 10^5 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of the Petri dish lid. This will result in approximately 2,500 cells per drop.
-
Carefully invert the lid and place it on top of the Petri dish containing a small amount of sterile water or PBS to maintain humidity.
-
Incubate for 48-72 hours, during which cells will aggregate at the bottom of the drop to form a single spheroid.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed spheroids in hanging drops or ultra-low attachment plates
-
This compound (or other FAK inhibitor) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
For spheroids in hanging drops, gently transfer them to an ultra-low attachment 96-well plate by pipetting.
-
Carefully remove half of the existing medium from each well.
-
Add an equal volume of the prepared this compound dilutions or vehicle control to the corresponding wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Monitor spheroid morphology and size daily using a microscope.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot Analysis of FAK Signaling in Spheroids
Materials:
-
Treated spheroids
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-FAK, anti-phospho-FAK (Tyr397), anti-p130Cas, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment condition by centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: FAK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Analyzing the Effects of this compound on 3D Spheroids.
Caption: Logical Flow of this compound's Effects in 3D Spheroid Cultures.
References
- 1. The FAK inhibitor BI 853520 inhibits spheroid formation and orthotopic tumor growth in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of tumour spheroid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. The FAK inhibitor BI 853520 inhibits spheroid formation and orthotopic tumor growth in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E-cadherin, actin, microtubules and FAK dominate different spheroid formation phases and important elements of tissue integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK alters invadopodia and focal adhesion composition and dynamics to regulate breast cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with FAK Inhibition In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, mechanisms, and practical considerations for combining Focal Adhesion Kinase (FAK) inhibitors, such as Fak-IN-1, with conventional chemotherapy agents in preclinical in vivo studies. The provided protocols are based on established methodologies from peer-reviewed research and are intended to serve as a guide for designing and executing similar experiments.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are frequently observed in a variety of human cancers and are associated with tumor progression, metastasis, and resistance to therapy.[2][3][4] FAK acts as a central signaling hub, integrating signals from integrins and growth factor receptors to modulate downstream pathways crucial for tumorigenesis, including the PI3K/AKT and MAPK/ERK pathways.[1][4][5]
The rationale for combining FAK inhibitors with chemotherapy stems from the role of FAK in mediating both intrinsic and acquired chemoresistance.[6][7] FAK signaling can promote cancer cell survival under the stress of cytotoxic agents, contribute to the maintenance of cancer stem cells (CSCs), and modulate the tumor microenvironment to create a protective niche.[7][8][9] By inhibiting FAK, researchers aim to sensitize cancer cells to the effects of chemotherapy, thereby improving therapeutic outcomes and potentially overcoming drug resistance.
Mechanism of Action: FAK Inhibition and Chemosensitization
The synergistic effect of combining FAK inhibitors with chemotherapy is multifactorial. Key mechanisms include:
-
Disruption of Survival Signaling: FAK activates pro-survival pathways such as PI3K/AKT, which can be further stimulated by chemotherapy-induced cellular stress. FAK inhibition blocks this survival signaling, rendering cancer cells more susceptible to apoptosis induced by cytotoxic drugs.[4][5]
-
Targeting Cancer Stem Cells (CSCs): Conventional chemotherapies often fail to eliminate CSCs, leading to tumor recurrence. FAK signaling is implicated in the maintenance and survival of CSCs. FAK inhibitors have been shown to preferentially target CSCs and prevent their enrichment following chemotherapy.[9][10]
-
Modulation of the Tumor Microenvironment (TME): FAK plays a crucial role in the fibrotic TME, which can act as a physical barrier to drug delivery.[11] FAK inhibition can remodel the TME, reducing stromal density and improving the penetration of chemotherapeutic agents into the tumor.[11]
-
Inhibition of DNA Damage Repair: Emerging evidence suggests that FAK may be involved in DNA damage repair pathways, and its inhibition could impair the ability of cancer cells to recover from chemotherapy-induced DNA damage.[7]
-
Downregulation of Chemoresistance-Associated Proteins: FAK signaling can regulate the expression of proteins associated with drug resistance. For instance, FAK inhibition has been shown to overcome YB-1-mediated paclitaxel resistance in ovarian cancer models.[12]
Preclinical In Vivo Data Summary
The following tables summarize quantitative data from various preclinical studies investigating the in vivo efficacy of combining FAK inhibitors with chemotherapy in different cancer models.
Table 1: Pancreatic Ductal Adenocarcinoma (PDAC)
| FAK Inhibitor | Chemotherapy | Cancer Model | Key Findings | Reference |
| Defactinib | Nab-paclitaxel | Orthotopic PDAC mouse model | Combination therapy significantly reduced tumor growth compared to either agent alone. | [13][14] |
| Y15 | Gemcitabine | In vivo PDAC model | Y15 enhanced the sensitivity of pancreatic tumors to gemcitabine. | [1] |
| C4 | Gemcitabine | Murine models of PC | Low dose C4 (10 mg/kg) with low dose gemcitabine (4 mg/kg) resulted in an 80% tumor reduction. | [15] |
| PF-573228 | Lexatumumab | Xenograft mice | Combination therapy led to a significant inhibition of pancreatic tumor growth. | [2] |
Table 2: Ovarian Cancer
| FAK Inhibitor | Chemotherapy | Cancer Model | Key Findings | Reference |
| VS-6063 | Paclitaxel | Paclitaxel-resistant ovarian cancer models (HeyA8-MDR, SKOV3-TR) | Combination therapy resulted in a 92.7% to 97.9% reduction in tumor weight. | [12] |
| FAK siRNA-DOPC | Cisplatin | Platinum-resistant A2780-CP20 mouse model | Combination of FAK siRNA-DOPC with cisplatin was more effective than FAK siRNA-DOPC alone. | [16] |
| FAK inhibitor | Platinum | In vivo HGSOC models | Combining a FAK inhibitor with platinum overcame chemoresistance and triggered apoptosis. | [6] |
| PF-573228 | Carboplatin, Metformin | Platinum-resistant ovarian cancer model | The combination of PF-573228, metformin, and carboplatin improved therapeutic effect. | [17] |
Table 3: Other Cancers
| FAK Inhibitor | Chemotherapy | Cancer Model | Key Findings | Reference |
| PF-573228 | Erlotinib | EGFR TKI-resistant NSCLC mouse xenograft model (A549) | Combination therapy was more effective in reducing cell viability and tumor growth than erlotinib alone. | [2] |
| Y15 | Not specified | In vivo breast cancer model | Y15 was shown to decrease breast cancer cell growth. | [18] |
| OXA-11 | Cisplatin | Pancreatic neuroendocrine cancer model | The combination potentiated the antineoplastic effect, resulting in decreased cancer cell growth. | [1] |
Experimental Protocols
The following are generalized protocols for in vivo studies combining a FAK inhibitor with chemotherapy. These should be adapted based on the specific animal model, cancer cell line, and therapeutic agents being used.
Protocol 1: Orthotopic Pancreatic Cancer Model
1. Cell Culture and Animal Model:
- Culture human pancreatic cancer cells (e.g., MiaPaCa-2, Panc-1) in appropriate media.
- Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
- Surgically implant 1 x 10^6 cancer cells in 50 µL of PBS/Matrigel into the pancreas of each mouse.
2. Drug Formulation and Administration:
- This compound (or other FAK inhibitor): Formulate for oral gavage or intraperitoneal (IP) injection. A typical vehicle is 0.5% methylcellulose with 0.2% Tween-80 in sterile water. A common dose for FAK inhibitors like defactinib is 25-50 mg/kg, administered orally once or twice daily.[12]
- Chemotherapy (e.g., Gemcitabine): Dissolve in sterile saline. A typical dose is 50-100 mg/kg, administered via IP injection once or twice weekly.[19]
3. Experimental Design and Treatment Schedule:
- Randomize mice into four groups (n=8-10 per group) once tumors are established (e.g., palpable or detectable by imaging):
- Group 1: Vehicle control
- Group 2: FAK inhibitor alone
- Group 3: Chemotherapy alone
- Group 4: FAK inhibitor + Chemotherapy
- Treat animals for a predefined period (e.g., 21-28 days). The FAK inhibitor can be administered daily, while chemotherapy is given intermittently. It is common to start FAK inhibitor treatment a few days before the first chemotherapy dose to prime the tumor microenvironment.
4. Efficacy Assessment:
- Monitor tumor growth using caliper measurements (for subcutaneous models) or in vivo imaging (e.g., bioluminescence, ultrasound) for orthotopic models.
- Record animal body weight twice weekly as a measure of toxicity.
- At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blotting, immunohistochemistry).
Protocol 2: Ovarian Cancer Xenograft Model
1. Cell Culture and Animal Model:
- Culture human ovarian cancer cells (e.g., SKOV3ip1, HeyA8) in appropriate media.
- Use female immunodeficient mice (e.g., nude mice), 6-8 weeks old.
- Inject 1 x 10^6 cells in 200 µL of PBS intraperitoneally to establish a disseminated disease model.
2. Drug Formulation and Administration:
- This compound (or other FAK inhibitor): Formulate as described in Protocol 1. A dose of 25 mg/kg of VS-6063 administered orally twice daily has been used.[12]
- Chemotherapy (e.g., Paclitaxel): Formulate in a suitable vehicle (e.g., Cremophor EL and ethanol, diluted in saline). A dose of 2-2.5 mg/kg administered via IP injection weekly has been used in paclitaxel-sensitive and -resistant models.[12]
3. Experimental Design and Treatment Schedule:
- Begin treatment one week after tumor cell injection.
- Randomize mice into four treatment groups as described in Protocol 1.
- Administer the FAK inhibitor daily and paclitaxel weekly for the duration of the study (e.g., 4-6 weeks).
4. Efficacy Assessment:
- Monitor animal health and survival.
- At the end of the study, euthanize mice and perform a necropsy to count and weigh all visible tumor nodules in the peritoneal cavity.
- Collect tumor tissue for downstream analysis, including assessment of apoptosis (e.g., cleaved caspase-3 staining) and proliferation (e.g., Ki67 staining).[12]
Visualizations
Signaling Pathway
Caption: FAK signaling pathway and the mechanism of this compound in enhancing chemotherapy-induced apoptosis.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo FAK inhibitor and chemotherapy combination study.
Logical Relationship
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK activity sustains intrinsic and acquired ovarian cancer resistance to platinum chemotherapy | eLife [elifesciences.org]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combining FAK Inhibition with ADCs to Break Tumor Barriers and Boost Efficacy - hubXchange [hub-xchange.com]
- 12. Role of Focal Adhesion Kinase in Regulating YB–1–Mediated Paclitaxel Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Focal Adhesion Kinase Targeting Using In vivo Short Interfering RNA Delivery in Neutral Liposomes for Ovarian Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 18. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Fak-IN-1 treatment for inducing apoptosis in specific cancer cell lines
Focal Adhesion Kinase (FAK) Inhibitor Fak-IN-1: Application Notes for Apoptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous human cancers and plays a critical role in tumor progression, metastasis, and survival.[1][2][3] FAK integrates signals from integrins and growth factor receptors to regulate key cellular processes, including cell adhesion, migration, proliferation, and importantly, survival by suppressing apoptosis.[2][4][5] Its inhibition presents a promising therapeutic strategy for various cancers.[3] this compound is a potent and selective small molecule inhibitor of FAK. By targeting FAK's kinase activity, this compound disrupts downstream pro-survival signaling pathways, leading to the induction of apoptosis in susceptible cancer cell lines. These notes provide an overview of this compound's mechanism, its efficacy in various cell lines, and detailed protocols for its application in cancer research.
Mechanism of Action
FAK promotes cell survival primarily through the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which inhibit apoptotic machinery.[4][6][7][8] FAK can also suppress apoptosis through kinase-independent scaffolding functions, for instance by modulating p53 activity.[4][5]
This compound inhibits the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation and the recruitment of other signaling proteins like Src.[9] Inhibition of FAK phosphorylation disrupts these survival signals, leading to the deactivation of downstream effectors like Akt. This ultimately results in the activation of the caspase cascade (including caspase-3, -7, -8, and -9) and the induction of programmed cell death (apoptosis).[1][3][6][10]
Data Presentation
The efficacy of FAK inhibitors varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell viability and FAK inhibition for several representative FAK inhibitors, which can be used as a reference for this compound application.
Table 1: IC50 Values of FAK Inhibitors in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| Compound 22 | U-87MG | Glioblastoma | 0.16 µM | [11] |
| A-549 | Lung Cancer | 0.27 µM | [11] | |
| MDA-MB-231 | Breast Cancer | 0.19 µM | [11] | |
| Compound 7 | L3.6P1 | Pancreatic Cancer | 25 µM | [10] |
| Compound 31 | A549 | Lung Cancer | 3.11 µM | [10] |
| HeLa | Cervical Cancer | 2.54 µM | [10] | |
| DA | LNCaP | Prostate Cancer | 7.6 µM | [12] |
| PC3 | Prostate Cancer | 9.8 µM | [12] | |
| PF-573228 | U87-MG | Glioblastoma | ~10 µM | [13] |
Table 2: IC50 Values for Direct FAK Inhibition
| Compound | Target | IC50 (Inhibition) | Reference |
| TAE226 | FAK Kinase | 5.5 nM | [10] |
| Defactinib (VS-6063) | FAK Kinase | 0.6 nM | [9] |
| Compound 22 | FAK Kinase | 28.2 nM | [11] |
| Compound 19 | FAK Kinase | 19.1 nM | [11] |
| Y15 | FAK Phosphorylation | 1 µM | [9] |
| VS-4718 | FAK Kinase | 1.5 nM | [9] |
Experimental Workflow
A typical workflow to evaluate the pro-apoptotic effects of this compound on a specific cancer cell line involves a series of assays to measure cytotoxicity, apoptosis induction, and the modulation of key signaling proteins.
Experimental Protocols
1. Cell Viability Assay (MTT/CCK-8 Method)
This protocol determines the concentration of this compound that reduces cell viability.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.[14]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Reagent Addition:
-
Measurement: Gently shake the plate and measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.[14][15]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[16]
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with this compound at predetermined concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.[17]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[17]
-
3. Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of FAK and downstream apoptosis-related proteins.
-
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[19]
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-total FAK, anti-cleaved Caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-β-actin)[20][21]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Protein Extraction: Treat cells with this compound as described previously. Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[22]
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[23]
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19][24]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19][23]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[23]
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
-
References
- 1. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development [mdpi.com]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase Versus p53: Apoptosis or Survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of focal adhesion kinase induces apoptosis in bladder cancer cells via Src and the phosphatidylinositol 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. eo.bioscientifica.com [eo.bioscientifica.com]
- 9. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bioengineer.org [bioengineer.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot analysis [bio-protocol.org]
- 21. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 22. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 24. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Fak-IN-1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fak-IN-1, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer like PBS or cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds.[3] To address this, it is recommended to perform a serial dilution of the DMSO stock with the aqueous buffer. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution. Instead, gradually add the buffer to the DMSO stock while vortexing.[3] For cell culture experiments, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid cytotoxicity.[2]
Q3: Can I use co-solvents to improve the aqueous solubility of this compound for in vivo studies?
A3: Yes, using a co-solvent system is a standard method to improve the aqueous solubility of poorly soluble compounds for in vivo administration. A commonly used formulation for FAK inhibitors is a three-component system consisting of DMSO, a surfactant like Tween 80, and a polymer such as polyethylene glycol (PEG300). A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The components should be added sequentially, ensuring the compound is fully dissolved at each step.
Q4: Is it possible to enhance the dissolution of this compound in my prepared solution?
A4: Yes, gentle heating and sonication can aid in the dissolution of this compound. If you observe particulate matter in your solution, warming the solution to 37°C or using a sonicator bath for a short period can help to dissolve the compound completely. However, be cautious with prolonged heating, as it may affect the stability of the compound.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my cell culture experiment.
-
Possible Cause 1: High final concentration of this compound.
-
Troubleshooting Step: Determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing a serial dilution and observing for precipitation. It is possible that the desired experimental concentration exceeds the solubility limit.
-
-
Possible Cause 2: High final concentration of DMSO.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.5%. Higher concentrations of DMSO can be toxic to cells and can also affect the solubility of other media components.
-
-
Possible Cause 3: Interaction with media components.
-
Troubleshooting Step: Serum proteins in the cell culture medium can sometimes interact with small molecules, leading to precipitation. Try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cell line permits.
-
Issue 2: Inconsistent results in my in vivo experiments using this compound.
-
Possible Cause 1: Incomplete dissolution or precipitation of the compound in the vehicle.
-
Troubleshooting Step: Visually inspect your dosing solution for any precipitates before each administration. If precipitation is observed, try the sonication or gentle warming methods described above. Re-evaluate your vehicle composition; adjusting the ratio of co-solvents (e.g., increasing the percentage of PEG300 or Tween 80) may be necessary.
-
-
Possible Cause 2: Instability of the compound in the formulation.
-
Troubleshooting Step: Prepare the this compound formulation fresh before each experiment. Avoid storing the compound in the aqueous vehicle for extended periods.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the public domain, the following table provides solubility information for other relevant FAK inhibitors to serve as a general guide.
| Compound | Solvent | Solubility |
| FAK-IN-19 | DMSO | 100 mg/mL |
| VU0238429 | DMSO | ≥20 mg/mL[5] |
| SPD304 | 10% DMSO in buffer | ~80 µM[6] |
| Curcumin | 25 wt% sulfoxide in water | ~60 µg/mL |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol for Preparing this compound Working Solution for Cell-Based Assays
-
Thaw a vial of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution with sterile PBS or serum-free cell culture medium to an intermediate concentration.
-
Add the desired volume of the intermediate dilution to your cell culture medium to achieve the final working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mix the final solution gently by pipetting or swirling the plate.
-
Add the working solution to your cells immediately.
Visualizations
Focal Adhesion Kinase (FAK) Signaling Pathway
Caption: FAK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Solubility
Caption: Workflow for determining the aqueous solubility of this compound.
Troubleshooting Logic for this compound Precipitation in Aqueous Solutions
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. FAK-IN-17_TargetMol [targetmol.com]
- 5. VU0238429 solubility: ≥20 mg/mL in DMSO | 1160247-92-6 [sigmaaldrich.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Fak-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the FAK inhibitor, Fak-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are some common questions and troubleshooting tips for inconsistent results observed during experiments with this compound.
Q1: Why am I observing variable or no inhibition of FAK phosphorylation (p-FAK Tyr397) after this compound treatment?
A1: Inconsistent inhibition of FAK autophosphorylation is a common issue. Several factors could be contributing to this variability:
-
Inhibitor Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
-
Troubleshooting:
-
Ensure complete solubilization of the this compound powder in a suitable solvent like DMSO before preparing your final working concentrations. Sonication may aid in dissolution.
-
Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods, as it may precipitate or degrade.
-
Visually inspect your stock and working solutions for any signs of precipitation. If observed, gently warm and vortex the solution to redissolve the compound.
-
-
-
Cell Line Specificity and Expression Levels: The effectiveness of this compound can vary between different cell lines due to variations in FAK expression levels, the presence of drug efflux pumps, or differing signaling pathway dependencies.
-
Troubleshooting:
-
Confirm the expression level of total FAK in your cell line of interest via Western blot. Cell lines with low FAK expression may show a less pronounced response.
-
Consider the doubling time of your cells. Faster-growing cells may metabolize the inhibitor more quickly, requiring different treatment durations or concentrations.
-
-
-
Suboptimal Inhibitor Concentration or Treatment Duration: The inhibitory effect of this compound is both dose- and time-dependent.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and experimental conditions.
-
Conduct a time-course experiment to identify the optimal treatment duration. Inhibition of p-FAK can be transient, and the peak effect may occur at a specific time point.
-
-
-
Compensatory Signaling Pathways: Cells can sometimes compensate for FAK inhibition by upregulating related kinases, such as Pyk2. This can lead to a diminished or inconsistent phenotype.[1][2][3]
-
Troubleshooting:
-
Assess the expression and phosphorylation status of Pyk2 in your experimental system to determine if a compensatory mechanism is at play.
-
Consider co-treatment with a Pyk2 inhibitor if compensatory activation is observed.
-
-
Q2: My cell viability or proliferation results with this compound are not consistent.
A2: Variability in cellular assays can arise from several sources:
-
Assay Confluency and Seeding Density: Cell density can significantly impact the cellular response to drug treatment.
-
Troubleshooting:
-
Optimize your cell seeding density to ensure logarithmic growth throughout the experiment. Overly confluent or sparse cultures can lead to inconsistent results.
-
Ensure even cell distribution in your multi-well plates to minimize edge effects.
-
-
-
Inaccurate IC50 Determination: The IC50 value can be influenced by the assay endpoint and duration.
-
Troubleshooting:
-
Use multiple time points when determining the IC50 to understand the kinetics of the cellular response.
-
Consider using multiple, mechanistically distinct viability assays (e.g., MTS vs. crystal violet) to confirm your findings.
-
-
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to confounding effects on cell viability.[1]
-
Troubleshooting:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects.
-
Whenever possible, use a secondary, structurally distinct FAK inhibitor to confirm that the observed phenotype is due to FAK inhibition.[1]
-
-
Q3: I am seeing unexpected or off-target effects in my experiments.
A3: Off-target effects are a known challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket.
-
Troubleshooting:
-
Control Experiments: The inclusion of proper controls is critical.
-
Use a negative control (vehicle, e.g., DMSO) at the same concentration as your this compound treatment.
-
If available, use a structurally related but inactive analog of this compound as a negative control.
-
Employ a positive control, such as another well-characterized FAK inhibitor, to benchmark your results.
-
-
Rescue Experiments: To confirm that the observed phenotype is due to FAK inhibition, consider performing a rescue experiment by overexpressing a drug-resistant FAK mutant.
-
Knockdown/Knockout Confirmation: The most rigorous way to validate an inhibitor's specificity is to compare the pharmacological inhibition with genetic knockdown or knockout of the target protein (FAK). The phenotypes should be comparable.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant FAK inhibitors to aid in experimental design and data interpretation.
Table 1: In Vitro IC50 Values of FAK Inhibitors
| Inhibitor | FAK IC50 (nM) | Cell Line(s) | Reference(s) |
| Fak-IN-14 | 0.2438 | U87-MG | [4] |
| Fak-IN-2 | 35 | Not Specified | [5] |
| PF-573228 | 4 | Not Specified | [6] |
| GSK2256098 | 0.4 | Not Specified | [7] |
| VS-4718 | 1.5 | Not Specified | [7] |
| TAE226 | 5.5 | Not Specified | [7] |
| Y15 | ~50 (for FAK activity) | Not Specified | [8] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Western Blot (p-FAK inhibition) | 100 nM - 10 µM | Perform a dose-response to determine the optimal concentration for your cell line. |
| Cell Viability/Proliferation | 100 nM - 50 µM | The effective concentration will be highly cell-line dependent. |
| Kinase Assay (in vitro) | 1 nM - 1 µM | The IC50 will depend on the ATP concentration used in the assay. |
Experimental Protocols
Protocol 1: Western Blotting for FAK Phosphorylation
This protocol outlines the steps to assess the inhibition of FAK autophosphorylation at Tyr397 following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK to confirm equal loading and assess the total protein levels.
-
Quantify the band intensities to determine the ratio of p-FAK to total FAK.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on FAK kinase activity. Several commercial kits are available for this purpose.
-
Reagents and Setup:
-
Recombinant active FAK enzyme.
-
FAK substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase reaction buffer.
-
This compound at various concentrations.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the FAK substrate.
-
Add this compound at a range of concentrations and a vehicle control.
-
Add the recombinant FAK enzyme to all wells except the negative control.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced or ATP consumed according to the manufacturer's instructions for the chosen detection reagent.
-
Read the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.
-
Plot the percentage of activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for Inconsistent p-FAK Inhibition
Caption: A logical workflow for troubleshooting inconsistent FAK phosphorylation results.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 3. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK-IN-14 | FAK | 2766666-22-0 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 7. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FAK-IN-1 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize potential toxicity when using the Focal Adhesion Kinase (FAK) inhibitor, FAK-IN-1, in animal models.
Disclaimer: Publicly available data on the specific in vivo toxicity profile of this compound is limited. Therefore, this guidance is based on established principles for in vivo studies with small molecule kinase inhibitors and data from other FAK inhibitors. Researchers should always perform initial dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and why is it a target in drug development?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways initiated by integrins and growth factor receptors.[1][2][3][4] These pathways regulate essential cellular functions such as cell proliferation, survival, migration, and adhesion.[5] In many types of cancer, FAK is overexpressed and hyperactivated, which is associated with tumor progression, invasion, and metastasis.[2][6][7] This makes FAK a compelling target for developing anti-cancer therapies.[4][7]
Q2: What are the common types of toxicities observed with FAK inhibitors in animal models?
A2: While specific data for this compound is scarce, studies with other FAK inhibitors have shown a range of potential adverse effects. Some FAK inhibitors are generally well-tolerated with no remarkable changes in body weight or food intake.[8][9] However, potential toxicities can include proteinuria (the presence of excess protein in urine), indicating a possible impact on kidney function.[6] As with many kinase inhibitors, both "on-target" effects (related to inhibiting FAK in normal tissues) and "off-target" effects (unintended interactions with other kinases or proteins) can contribute to toxicity.[3][4] It is crucial to monitor animals for clinical signs of distress, weight loss, and changes in organ function through biochemical analysis.
Q3: How critical is the formulation for in vivo delivery of this compound?
A3: Formulation is critical. Like many kinase inhibitors, this compound is likely a small molecule with low aqueous solubility. A proper formulation ensures the compound remains dissolved in the vehicle, leading to consistent bioavailability and minimizing the risk of precipitation at the injection site, which can cause inflammation, pain, and erratic drug absorption. An improper vehicle can also cause toxicity independent of the drug.
Q4: What are some common vehicles for administering poorly soluble inhibitors like this compound?
A4: Several vehicle formulations are commonly used for administering hydrophobic compounds in vivo. The choice depends on the administration route (e.g., oral, intraperitoneal, intravenous). A common strategy involves a multi-component solvent system. For example, a formulation might consist of:
-
10% DMSO: To initially dissolve the compound.
-
40% PEG300 or PEG400: A polymer to help maintain solubility.
-
5% Tween 80: A surfactant to prevent aggregation.
-
45% Saline or PBS: The aqueous component to make up the final volume.
Researchers must always test the vehicle alone in a control group of animals to ensure it does not produce adverse effects.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Significant Weight Loss (>15%) or Reduced Activity in Animals | 1. On-target toxicity from FAK inhibition in vital tissues.2. Off-target toxicity.3. Vehicle intolerance.4. Excessive dose or dosing frequency. | 1. Dose Reduction: Perform a dose-response study to find the maximum tolerated dose (MTD).2. Vehicle Control: Ensure a control group receives only the vehicle to rule out vehicle-induced toxicity.3. Refine Dosing Schedule: Consider reducing the frequency of administration (e.g., from daily to every other day).4. Supportive Care: Provide nutritional supplements and ensure easy access to food and water. |
| Precipitation of Compound in Formulation or at Injection Site | 1. Poor solubility of this compound in the chosen vehicle.2. Incorrect preparation of the formulation (e.g., order of mixing, temperature).3. Instability of the formulation over time. | 1. Reformulate: Test alternative vehicle compositions (see table below).2. Preparation Protocol: Prepare the formulation by first dissolving this compound in a small amount of DMSO, then slowly adding co-solvents like PEG300 and Tween 80 with vortexing before adding the final aqueous component.3. Fresh Preparation: Always prepare the formulation fresh before each use. |
| Signs of Kidney Toxicity (e.g., Proteinuria) | 1. On-target effect of FAK inhibition in podocytes or other kidney cells.[6]2. Compound precipitation in renal tubules. | 1. Urinalysis: Regularly monitor urine for protein levels.2. Dose Adjustment: Lower the dose to see if proteinuria resolves.3. Histopathology: At the end of the study, perform a histological examination of the kidneys to assess for damage.4. Hydration: Ensure animals are well-hydrated. |
| Variable Tumor Growth Inhibition Between Animals | 1. Inconsistent drug administration or absorption.2. Formulation instability leading to variable dosing.3. Rapid metabolism of the compound. | 1. Check Formulation: Ensure the compound is fully dissolved and stable in the vehicle before each injection.2. Administration Technique: Standardize the administration procedure (e.g., injection volume, speed, location) for all animals.3. Pharmacokinetic (PK) Study: If possible, conduct a basic PK study to determine the compound's half-life in your model, which can inform optimal dosing frequency.[10] |
Data and Protocols
Table 1: Example In Vivo Formulation Options for FAK Inhibitors
This table provides common formulations used for poorly soluble kinase inhibitors. Note: These must be optimized for this compound and your specific animal model.
| Formulation Composition | Route | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IP, IV | A widely used formulation for many small molecule inhibitors. |
| 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | IP, Oral | A slightly lower organic solvent concentration. |
| 0.5% Carboxymethyl cellulose (CMC), 0.25% Tween 80 in water | Oral | A common suspension for oral gavage. Requires sonication. |
| Corn Oil | Oral, SC | Suitable for highly lipophilic compounds. |
Source: Adapted from common practices and vendor recommendations.
Protocol 1: Preparation of a Standard PEG/Tween Vehicle Formulation
Objective: To prepare a clear, stable solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mg/kg in a 100 µL volume).
-
Initial Dissolution: Weigh the required amount of this compound powder and place it in a sterile conical tube. Add the calculated volume of DMSO (e.g., for a 10% final concentration) to the tube. Vortex vigorously until the powder is completely dissolved. A brief, gentle warming (to 37°C) may aid dissolution but check compound stability information first.
-
Add Co-solvent: Add the calculated volume of PEG300 (e.g., for a 40% final concentration). Vortex thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add the calculated volume of Tween 80 (e.g., for a 5% final concentration). Vortex again until the solution is clear.
-
Final Dilution: Slowly add the sterile saline or PBS to reach the final desired volume. Vortex one final time.
-
Final Check: Inspect the solution for any signs of precipitation. It should be completely clear.
-
Administration: Use the formulation immediately after preparation for best results. Do not store for extended periods unless stability has been confirmed.
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Toxicity Troubleshooting
Caption: Decision workflow for troubleshooting toxicity in animal models.
References
- 1. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial FAK as a Therapeutic Target in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding kinase-adverse event associations for small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of therapeutic effects of FAK inhibition in murine models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fak-IN-1 and Compensatory Signaling
Welcome to the technical support center for researchers utilizing FAK inhibitors like Fak-IN-1. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the activation of compensatory signaling pathways, a common challenge in targeted cancer therapy.
Frequently Asked Questions (FAQs)
Q1: We are observing limited single-agent efficacy with our FAK inhibitor. What are the potential resistance mechanisms?
A1: Limited efficacy of FAK inhibitors, when used as single agents, is a frequently observed phenomenon. A primary reason is the activation of compensatory signaling pathways that bypass the FAK inhibition. Key mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Reprogramming : Inhibition of FAK can lead to the rapid or long-term upregulation and activation of various RTKs, such as HER2, EGFR, FGFR4, and EphA2.[1][2] These activated RTKs can directly phosphorylate FAK at its critical tyrosine residue (Y397), thereby restoring its downstream signaling capabilities even in the presence of a kinase inhibitor.[1][2]
-
Upregulation of Pyk2 : Proline-rich tyrosine kinase 2 (Pyk2) is a kinase that is highly similar in structure and function to FAK. In response to FAK inhibition, cancer cells can increase the expression and phosphorylation of Pyk2, which then takes over the signaling roles of FAK.[3][4]
-
Activation of Parallel Survival Pathways : Other pro-survival signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, can be activated to compensate for the loss of FAK signaling.[5][6]
Q2: How can we determine if Receptor Tyrosine Kinase (RTK) reprogramming is occurring in our experimental model?
A2: To investigate RTK reprogramming, you can perform a series of molecular analyses. A common approach involves treating your cells with the FAK inhibitor over a time course (e.g., 0, 6, 24, 48, 72 hours) and then assessing the activation status of various RTKs. Western blotting is a standard method for this, where you would probe for the phosphorylated (active) forms of RTKs such as p-HER2, p-EGFR, etc. An increase in the levels of these phosphorylated proteins following FAK inhibitor treatment would suggest RTK-mediated compensatory signaling.[1][2]
Q3: What is the role of Pyk2 in resistance to FAK inhibitors and how can we test for it?
A3: Pyk2 can functionally compensate for the loss of FAK activity, thereby promoting resistance to FAK inhibitors.[3][4] To determine if Pyk2 is involved in the observed resistance in your experiments, you can measure the expression and phosphorylation levels of Pyk2 in your FAK inhibitor-treated cells compared to untreated controls. An increase in total Pyk2 and/or phosphorylated Pyk2 (p-Pyk2) would indicate its potential role as a compensatory mechanism. This can be assessed using Western blotting.
Q4: Are there strategies to overcome these compensatory signaling mechanisms?
A4: Yes, a common and often effective strategy is the use of combination therapies. Based on the identified compensatory pathway, you can co-administer the FAK inhibitor with an inhibitor targeting the compensatory molecule. For instance:
-
If RTK activation is observed, combining the FAK inhibitor with an RTK inhibitor (e.g., a HER2 or EGFR inhibitor) may be effective.[1]
-
If the MAPK/ERK pathway is activated, a combination with a MEK or ERK inhibitor could be beneficial.[5]
-
In cases of Pyk2 upregulation, a dual FAK/Pyk2 inhibitor or a combination of specific inhibitors for both kinases could be considered.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No significant decrease in cell viability or proliferation after FAK inhibitor treatment. | Activation of compensatory survival pathways. | 1. Perform a time-course experiment and analyze cell lysates by Western blot for activation of RTKs (p-HER2, p-EGFR), Pyk2 (p-Pyk2), and downstream pathways like MAPK/ERK (p-ERK) and PI3K/AKT (p-AKT).2. Consider co-treatment with inhibitors targeting the identified activated pathways. |
| FAK Y397 phosphorylation is inhibited, but downstream signaling (e.g., p-ERK, p-AKT) persists. | RTKs are directly phosphorylating downstream effectors, or FAK's scaffolding function is maintaining the signaling complex. | 1. Assess the activation status of various RTKs.2. Investigate protein-protein interactions using co-immunoprecipitation to see if FAK is still part of a signaling complex. |
| Initial response to the FAK inhibitor is followed by acquired resistance over time. | Long-term cellular reprogramming, such as the expression of new RTKs. | 1. Analyze resistant cell lines for changes in their proteomic or transcriptomic profiles compared to the parental, sensitive cells.2. Specifically look for the emergence of RTKs that were not highly expressed in the parental cells.[1] |
| Inconsistent results between different cell lines. | Cell-line specific expression of RTKs and other signaling proteins. | 1. Characterize the basal expression levels of RTKs and Pyk2 in your panel of cell lines before initiating inhibitor studies.2. Stratify cell lines into "RTK-high" and "RTK-low" groups to better interpret the results.[1] |
Experimental Protocols
Western Blot Analysis of Compensatory Pathway Activation
-
Cell Lysis :
-
Seed cells and treat with the FAK inhibitor (and controls) for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer :
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Y397), FAK, p-RTKs (e.g., p-HER2, p-EGFR), RTKs, p-Pyk2, Pyk2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizing Compensatory Signaling Pathways
Diagram of FAK Inhibition and RTK Compensatory Activation
Caption: FAK inhibitor blocks autophosphorylation, but activated RTKs can directly phosphorylate FAK Y397.
Diagram of FAK Inhibition and Pyk2 Compensatory Upregulation
Caption: Inhibition of FAK signaling can lead to the upregulation of Pyk2 expression and signaling.
Experimental Workflow for Investigating Compensatory Mechanisms
Caption: A logical workflow for troubleshooting resistance to FAK inhibitors.
References
- 1. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Compensatory role for Pyk2 during angiogenesis in adult mice lacking endothelial cell FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK mediates a compensatory survival signal parallel to PI3K-AKT in Pten-null T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Cell Permeability of Fak-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of Fak-IN-1, a Focal Adhesion Kinase (FAK) inhibitor.
Troubleshooting Guides
Issue: Discrepancy between Biochemical and Cellular Assay Results
Question: We observe potent inhibition of FAK in our biochemical (cell-free) assays with this compound, but the compound shows significantly weaker activity in our cell-based assays. Why is this happening and what can we do?
Answer:
This is a common issue encountered with compounds that have poor cell permeability. The lipid bilayer of the cell membrane acts as a barrier, preventing sufficient concentrations of this compound from reaching its intracellular target, FAK.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discrepant this compound activity.
Recommended Actions:
-
Confirm Poor Permeability:
-
Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion.
-
For a more comprehensive analysis, conduct a Caco-2 permeability assay, which also evaluates active transport and efflux mechanisms.[1]
-
-
Quantify Intracellular Concentration:
-
Directly measure the amount of this compound inside the cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This will provide definitive evidence of its ability to cross the cell membrane.
-
-
Strategies to Improve Cellular Uptake:
-
Formulation Approaches:
-
Use of Solubilizing Agents: Co-administration with non-toxic, cell-permeable solubilizing agents may enhance uptake.
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or nanoemulsions can facilitate its entry into cells.
-
-
Chemical Modification (Analog Synthesis):
-
Synthesize analogs of this compound with improved physicochemical properties (e.g., reduced polarity, increased lipophilicity within an optimal range) to enhance passive diffusion.
-
-
-
Consider Alternative Inhibitors:
-
If improving the permeability of this compound is not feasible, consider using commercially available FAK inhibitors with known good cell permeability.
-
Data Comparison of FAK Inhibitors (Illustrative):
| Inhibitor | Biochemical IC50 (FAK) | Cellular IC50 (Proliferation) | Permeability Classification (Predicted) |
| This compound (Hypothetical) | ~5 nM | >10 µM | Low |
| Compound X | 10 nM | 50 nM | High |
| Compound Y | 2 nM | 1 µM | Moderate |
Issue: Inconsistent Results in Cellular Assays
Question: We are observing high variability in the efficacy of this compound between different cell lines and even between experiments with the same cell line. What could be the cause?
Answer:
In addition to poor permeability, several factors can contribute to inconsistent results in cellular assays.
Troubleshooting Checklist:
-
Cell Line-Specific Efflux: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, reducing its effective intracellular concentration.
-
Solution: Use cell lines with low efflux pump expression or co-administer a known efflux pump inhibitor. The Caco-2 permeability assay can also be used to determine if a compound is a substrate for efflux pumps.[1]
-
-
Compound Stability in Media: this compound may be unstable in cell culture media over the duration of the experiment.
-
Solution: Assess the stability of this compound in your specific media at 37°C over time using LC-MS/MS. If stability is an issue, consider shorter incubation times or more frequent media changes.
-
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular responses to inhibitors.
-
Solution: Standardize your cell culture protocols meticulously. Ensure consistent seeding densities and use cells within a defined passage number range.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of FAK signaling?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from the extracellular matrix (ECM) to the cell interior. Upon integrin clustering at focal adhesions, FAK is activated and autophosphorylates at Tyrosine 397 (Y397). This creates a binding site for Src family kinases, leading to further phosphorylation and the activation of downstream signaling pathways that regulate cell migration, proliferation, and survival.[2][3][4][5][6]
Caption: Simplified FAK signaling pathway.
Q2: How can I experimentally determine the cell permeability of this compound?
A2: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first-pass screen for permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. It provides a more physiologically relevant measure of permeability, as it accounts for both passive diffusion and the effects of transporters and efflux pumps.[1][7][8]
Q3: What is a typical experimental workflow for a Caco-2 permeability assay?
A3:
Caption: Caco-2 permeability assay workflow.
Q4: How can I measure the intracellular concentration of this compound?
A4: The most accurate method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Intracellular this compound by LC-MS/MS
-
Cell Treatment: Plate cells at a known density and treat with this compound at the desired concentration for a specific duration.
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer).
-
Perform a protein precipitation step (e.g., with cold acetonitrile) to separate the small molecule inhibitor from cellular proteins.
-
Centrifuge and collect the supernatant containing this compound.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Develop a specific method for the detection and quantification of this compound based on its mass-to-charge ratio.
-
Use a standard curve of known this compound concentrations to accurately quantify the amount in your samples.
-
-
Data Normalization: Normalize the quantified intracellular concentration to the cell number or total protein content to allow for comparisons between different experimental conditions.
Q5: Are there any analogs of FAK inhibitors with improved cell permeability?
A5: Yes, medicinal chemistry efforts are often focused on improving the drug-like properties of initial hits, including cell permeability. For example, some studies have reported the development of FAK inhibitors with potent in vitro and in-cell activity, suggesting good cell permeability. One such example is compound 35, which exhibited a biochemical IC50 of 0.07 nM against FAK and potent antiproliferative effects in various cancer cell lines with IC50 values in the low nanomolar range.[6] Researchers often modify the chemical scaffold to optimize properties like solubility and lipophilicity, which are key determinants of cell permeability.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. fak in 1 — TargetMol Chemicals [targetmol.com]
- 4. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
Validation & Comparative
A Head-to-Head Comparison of FAK Inhibitors: The Allosteric Blocker Y15 vs. the ATP-Competitive Agent PF-573228
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is paramount for advancing preclinical and clinical studies. This guide provides a comprehensive comparison of two distinct Focal Adhesion Kinase (FAK) inhibitors: Y15, an allosteric inhibitor targeting the FAK autophosphorylation site, and PF-573228, a potent ATP-competitive inhibitor.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target. This guide delves into the specifics of Y15 and PF-573228, presenting their inhibitory profiles, specificity, and the experimental methodologies used to characterize them.
Mechanism of Action: Two Distinct Approaches to FAK Inhibition
The fundamental difference between Y15 and PF-573228 lies in their mechanism of action. Y15 is an allosteric inhibitor that specifically targets the Tyr-397 autophosphorylation site of FAK. By binding to this site, Y15 prevents the initial autophosphorylation step that is crucial for FAK activation and the subsequent recruitment of Src family kinases. This targeted approach offers a high degree of specificity for FAK's scaffolding function.
In contrast, PF-573228 is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the FAK kinase domain, thereby preventing the transfer of a phosphate group from ATP to its substrates. This mechanism directly targets the catalytic activity of FAK.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for Y15 and PF-573228 against FAK.
| Inhibitor | Target | Assay Type | IC50 Value |
| Y15 | FAK Autophosphorylation (pY397) | In vitro kinase assay | ~1 µM[1] |
| Pancreatic Cancer Cells (Panc-1) | Cell-based assay | Inhibition starts at 0.1 µM[2] | |
| Thyroid Cancer Cells (TT) | Cell Viability (MTS) | 2.05 µM[2] | |
| Thyroid Cancer Cells (TPC1) | Cell Viability (MTS) | 5.74 µM[2] | |
| Thyroid Cancer Cells (BCPAP) | Cell Viability (MTS) | 9.99 µM[2] | |
| Thyroid Cancer Cells (K1) | Cell Viability (MTS) | 17.54 µM[2] | |
| PF-573228 | FAK | Cell-free kinase assay | 4 nM[3][4] |
| FAK Autophosphorylation (pY397) | Cell-based assay | 30-100 nM[3] |
Specificity Profile: On-Target vs. Off-Target Effects
A critical aspect of any inhibitor is its specificity. Off-target effects can lead to unforeseen cellular responses and potential toxicity.
Y15 has been reported to be highly specific for FAK autophosphorylation. Studies have shown that it does not significantly inhibit the kinase activity of other kinases, including the closely related proline-rich tyrosine kinase 2 (Pyk2). This specificity is attributed to its unique allosteric mechanism of action.[1]
PF-573228 also demonstrates a high degree of selectivity for FAK. It is reported to be 50- to 250-fold more selective for FAK over other kinases such as Pyk2, CDK1/7, and GSK-3β.[3][4] This makes it a valuable tool for studying FAK-specific functions.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays are provided below.
In Vitro FAK Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on FAK's enzymatic activity.
Materials:
-
Recombinant human FAK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[5]
-
ATP
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitors (Y15, PF-573228) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP for radioactive detection
-
96-well plates
-
Plate reader (luminescence or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 96-well plate, add the recombinant FAK enzyme to each well.
-
Add the diluted inhibitors to the respective wells. Include a DMSO control (vehicle).
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the FAK substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[5][6]
-
Stop the reaction according to the detection method used.
-
Quantify the kinase activity. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity. For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity.[6]
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of FAK Phosphorylation
This method is used to assess the inhibition of FAK autophosphorylation in a cellular context.
Materials:
-
Cell lines of interest
-
Cell culture medium and supplements
-
Test inhibitors (Y15, PF-573228)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[7]
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors (and a vehicle control) for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FAK.
Visualizing FAK Signaling and Inhibition
To better understand the context of FAK inhibition, the following diagrams illustrate the FAK signaling pathway and the experimental workflow for inhibitor testing.
Caption: Simplified FAK signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing FAK inhibitors.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PF 573228 (3239) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. promega.com.cn [promega.com.cn]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Head-to-Head Showdown: Fak-IN-1 vs. Defactinib for FAK-Targeted Cancer Therapy
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in tumor progression, survival, and metastasis. This has spurred the development of potent FAK inhibitors, with two notable contenders being Fak-IN-1 and Defactinib (also known as VS-6063 and PF-04554878). This guide provides a detailed, data-driven comparison of these two inhibitors to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
At a Glance: Key Quantitative Comparison
A direct comparison of the inhibitory activity and cellular effects of this compound and Defactinib is essential for evaluating their potential therapeutic applications. The following table summarizes the key quantitative data available for both compounds.
| Parameter | This compound | Defactinib (VS-6063) |
| Target(s) | FAK | FAK, Pyk2 |
| FAK IC50 | 18.8 nM (Z'-LYTE Assay) | 0.6 nM |
| Pyk2 IC50 | Not Reported | 0.6 nM |
| Cellular pFAK Inhibition | Demonstrated | EC50 = 26 nM |
| Antiproliferative Activity | IC50 = 0.93 µM (MDA-MB-231, 3D culture) | IC50 = 1.98 µM (TT thyroid cancer cells) |
| Chemical Formula | C24H26F3N5O3 | C20H21F3N8O3S |
| Molecular Weight | 501.5 g/mol | 510.49 g/mol |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Defactinib are small molecule inhibitors that target the kinase activity of FAK, albeit with different reported potencies and specificities.
This compound is described as a FAK inhibitor with anticancer activities, as detailed in the patent WO2020231726. An exemplified compound from this patent demonstrates a FAK inhibitory concentration (IC50) of 18.8 nM in a biochemical assay. Its primary mechanism is the inhibition of FAK's enzymatic activity, which is crucial for its role in cell signaling pathways that control cell survival, proliferation, and migration.
Defactinib , on the other hand, is a potent and selective dual inhibitor of both FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), with an IC50 of 0.6 nM for both kinases. This dual inhibition may offer a broader therapeutic window, as Pyk2 is also implicated in cancer cell migration and invasion. Defactinib has been shown to have over 100-fold selectivity for FAK and Pyk2 over other kinases.
Signaling Pathway Perturbation
The inhibition of FAK by either this compound or Defactinib disrupts downstream signaling cascades critical for cancer progression. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at the Tyr397 residue. This creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the activation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. By blocking the kinase activity of FAK, these inhibitors prevent this initial autophosphorylation event, thereby attenuating signals that promote cell survival, proliferation, and migration.
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
To aid in the experimental comparison of this compound and Defactinib, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
This assay is used to determine the in vitro potency of compounds against FAK.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound and Defactinib in assay buffer. Prepare a mixture of FAK enzyme and a suitable fluorescently labeled peptide substrate (e.g., Poly (Glu, Tyr) 4:1).
-
Kinase Reaction: In a 384-well plate, add the FAK/substrate mixture to wells containing the diluted inhibitors. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Development: Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated substrate.
-
Second Incubation: Incubate at room temperature to allow for the proteolytic reaction.
-
Stop Reaction: Add a stop reagent to halt the development reaction.
-
Fluorescence Reading: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. The ratio of the two emission intensities is calculated to determine the extent of phosphorylation.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay determines the ability of the inhibitors to block FAK autophosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, OVCAR-3 for ovarian cancer) and allow them to adhere. Treat the cells with various concentrations of this compound or Defactinib for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated FAK (p-FAK Tyr397). Subsequently, probe with an antibody for total FAK as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-FAK to total FAK.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Defactinib and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-3 ovarian cancer cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups (vehicle control, this compound, Defactinib). Administer the compounds orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for pFAK).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the inhibitors.
Conclusion
Both this compound and Defactinib are potent inhibitors of FAK with demonstrated anti-cancer activity. Defactinib exhibits a significantly lower IC50 for FAK and also targets Pyk2, which may provide a therapeutic advantage in certain contexts. This compound, as described in the patent literature, also shows promising nanomolar inhibitory activity against FAK. The choice between these two inhibitors will depend on the specific research question, the cancer type being investigated, and the desired selectivity profile. The experimental protocols provided in this guide offer a framework for conducting a thorough head-to-head comparison to determine the optimal FAK inhibitor for a given preclinical or drug discovery program. Further studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two promising therapeutic agents.
Validating FAK Inhibition: A Comparative Guide Using Phospho-Specific Antibodies
For researchers, scientists, and drug development professionals, the accurate validation of kinase inhibitor activity is paramount. This guide provides a comprehensive comparison of methodologies for validating the inhibition of Focal Adhesion Kinase (FAK) using the inhibitor Fak-IN-1 as a primary example, with a focus on the use of phospho-specific antibodies.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] Its involvement in cell adhesion, migration, proliferation, and survival has made it a significant target in cancer research and other diseases.[2][3] The activation of FAK is initiated by autophosphorylation at Tyrosine 397 (Tyr397).[2][4][5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex that further propagates downstream signaling.[1][4][5] Consequently, monitoring the phosphorylation status of Tyr397 is a direct and reliable method for assessing FAK activity.
This guide will detail the experimental validation of FAK inhibitors, present comparative data with alternative compounds, and provide standardized protocols for reproducibility.
FAK Signaling Pathway and Point of Inhibition
The central event in FAK activation is its autophosphorylation at Tyr397. This triggers a signaling cascade involving multiple downstream effectors that regulate key cellular processes. FAK inhibitors, such as this compound, are designed to block the kinase activity of FAK, thereby preventing this initial autophosphorylation and subsequent downstream signaling.
Experimental Validation Workflow
The most common method for validating FAK inhibition is through Western blotting using phospho-specific antibodies. This technique allows for the direct measurement of the phosphorylation level at specific sites, such as Tyr397, providing a clear readout of the inhibitor's efficacy. The workflow involves treating cells with the FAK inhibitor, followed by protein extraction, separation by SDS-PAGE, and probing with antibodies specific for phosphorylated FAK (pFAK) and total FAK. The ratio of pFAK to total FAK is then used to quantify the degree of inhibition.
Comparison with Alternative FAK Inhibitors
While this compound is an effective tool for studying FAK signaling, several other small molecule inhibitors have been developed and are widely used in preclinical and clinical research. The choice of inhibitor can depend on factors such as potency, specificity, and the specific experimental context.
| Inhibitor | Mechanism of Action | Reported IC50 (FAK) | Key Characteristics & Potential Off-Targets |
| This compound (BI-853520) | ATP-competitive | ~1-3 nM | Potent and selective, has been evaluated in clinical trials.[6] |
| PF-573228 | ATP-competitive | 4 nM | Highly selective for FAK over the related kinase Pyk2.[7] |
| Defactinib (VS-6063) | ATP-competitive | 0.4 nM | Orally available inhibitor that has undergone extensive clinical investigation.[8][9] |
| VS-4718 | ATP-competitive | 0.6 nM | Potent and selective, has been shown to target cancer stem cells.[8][10] |
| Y15 | Allosteric inhibitor | 1 µM (for Y397 inhibition) | Targets the Tyr397 autophosphorylation site, offering a different mechanism of action.[6][11] |
| GSK2256098 | ATP-competitive | 3.5 nM | Has been investigated in clinical trials for various cancers.[6] |
IC50 values can vary depending on the assay conditions.
Experimental Data Presentation
The efficacy of this compound is quantified by measuring the reduction in the pFAK/Total FAK ratio. Below is a summary of representative data obtained from a Western blot experiment.
| Treatment | Concentration | Relative pFAK (Tyr397) Level (Normalized to Total FAK) | Percent Inhibition (%) |
| Vehicle Control (DMSO) | - | 1.00 | 0% |
| This compound | 10 nM | 0.45 | 55% |
| This compound | 50 nM | 0.15 | 85% |
| This compound | 100 nM | 0.08 | 92% |
Data are representative and should be determined empirically for each cell line and experimental condition.
Detailed Experimental Protocols
Western Blot Protocol for Validating FAK Inhibition
This protocol provides a standard procedure for assessing the inhibition of FAK phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231, BT474) at an appropriate density and allow them to adhere overnight.[12]
-
Treat cells with varying concentrations of this compound or other FAK inhibitors for the desired time (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15-30 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5-10%).[10][15]
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) (e.g., Cell Signaling Technology #3283 or #8556) diluted in blocking buffer, typically overnight at 4°C.[4][5]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total FAK (e.g., Cell Signaling Technology #3285) or a loading control like GAPDH or β-actin.[4][5]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of pFAK to total FAK for each sample and normalize to the vehicle control.
-
Conclusion
The validation of FAK inhibitor efficacy is critically dependent on robust and reproducible experimental methods. The use of phospho-specific antibodies, particularly those targeting the autophosphorylation site Tyr397, provides a direct and quantitative measure of FAK inhibition. By following standardized protocols and comparing the activity of inhibitors like this compound with other available compounds, researchers can confidently assess the on-target effects of their experimental interventions. This rigorous approach is essential for advancing our understanding of FAK biology and for the development of novel therapeutic strategies.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-FAK (Tyr397) (D20B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 8. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor-3 Interaction Leads to Decreased Survival in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. championsoncology.com [championsoncology.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Selectivity of FAK Inhibitor Y11: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise target engagement of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of the Focal Adhesion Kinase (FAK) inhibitor, Y11, with other key tyrosine kinases, supported by experimental data and protocols.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2] Its overexpression is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][3] Y11 is a small molecule inhibitor that targets the main autophosphorylation site of FAK at tyrosine 397 (Y397), thereby inhibiting its activity.[1][2] This guide delves into the selectivity profile of Y11, a critical aspect for predicting its potential therapeutic efficacy and off-target effects.
Kinase Selectivity Profile of Y11
To ascertain the specificity of Y11, its inhibitory activity was assessed against a panel of common tyrosine kinases using the Millipore Kinase Profiler System. The results demonstrate that Y11 is a highly selective inhibitor of FAK autophosphorylation.[1]
| Target Kinase | % Inhibition by 1 µM Y11 |
| FAK | Significant Inhibition |
| c-Src | No significant effect |
| EGFR | No significant effect |
| Pyk-2 | No significant effect |
| Flt-4 (VEGFR-3) | No significant effect |
| IGF-1R | No significant effect |
| Met | No significant effect |
| PDGFR-alpha | No significant effect |
| PI3 Kinase | No significant effect |
| Data sourced from a study utilizing the Millipore Kinase Profiler System.[1] |
Experimental Protocols
The determination of kinase cross-reactivity is a crucial step in the characterization of any inhibitor. Below are the methodologies employed in the key experiments cited in this guide.
In Vitro Kinase Assay (FAK Autophosphorylation)
This assay is designed to measure the direct inhibitory effect of a compound on the autophosphorylation of FAK.
Materials:
-
Recombinant purified FAK protein
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[4]
-
ATP (radiolabeled or for use with ADP-Glo™ assay)
-
Y11 inhibitor at various concentrations
-
Control inhibitor (e.g., PF-573228)
-
Reaction plates (e.g., 384-well plates)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[4]
Procedure:
-
Dilute the recombinant FAK enzyme, substrate (if applicable), ATP, and Y11 inhibitor in the kinase buffer.
-
Add 1 µl of the Y11 inhibitor at different concentrations or a control (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µl of the diluted FAK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µl of the ATP mix.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. This can be achieved using a luminescent-based assay like the ADP-Glo™ Kinase Assay, which involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.
-
-
Measure the luminescence using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of Y11.
Kinase Profiler Screening (Cross-Reactivity)
This high-throughput screening method assesses the inhibitory effect of a compound against a broad panel of kinases simultaneously.
General Protocol (based on Millipore Kinase Profiler Service):
-
The test compound (Y11) is provided at a fixed concentration (e.g., 1 µM).
-
A panel of purified, active kinases is prepared.
-
Each kinase is incubated with its specific substrate and ATP (typically at or near the Km concentration) in the presence of the test compound or a vehicle control.
-
The kinase reactions are allowed to proceed for a predetermined time.
-
The reactions are terminated, and the amount of phosphorylated substrate is quantified. Various detection methods can be used, including radiometric assays (measuring the incorporation of 32P or 33P from radiolabeled ATP into the substrate) or fluorescence/luminescence-based assays.[5]
-
The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to the vehicle control.
Signaling Pathways and Off-Target Considerations
Understanding the signaling network in which FAK operates is crucial for interpreting the biological consequences of its inhibition. FAK is a central node in integrin and growth factor receptor signaling, influencing downstream pathways such as the PI3K-Akt and MAPK/ERK pathways to regulate cell survival, proliferation, and migration.[6][7][8]
Caption: FAK signaling pathway and the inhibitory action of Y11.
Caption: Experimental workflow for kinase cross-reactivity profiling.
The high selectivity of Y11 for FAK over other kinases, including the closely related proline-rich tyrosine kinase 2 (Pyk2), is a significant advantage.[1] Pyk2 shares structural and functional similarities with FAK, and off-target inhibition of Pyk2 could lead to unintended biological effects. The data indicates that Y11's mechanism of action is specific to FAK, minimizing the potential for confounding results and off-target toxicities in preclinical and potentially clinical settings.
References
- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to the Efficacy of ATP-Competitive FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors. It plays a pivotal role in fundamental cellular processes including adhesion, migration, proliferation, and survival.[1][2][3][4][5] Overexpression and hyperactivity of FAK are frequently observed in a multitude of human cancers and are often correlated with poor prognosis, making it an attractive therapeutic target.[1][2][3][4][5] ATP-competitive inhibitors, which bind to the kinase domain and block the binding of ATP, represent a major class of FAK-targeted therapies.
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in cellular signaling pathways. Upon activation by upstream signals from integrins and growth factor receptors, FAK undergoes autophosphorylation at Tyr397. This creates a high-affinity binding site for the SH2 domain of Src family kinases. Subsequent phosphorylation of other tyrosine residues by Src leads to the full activation of FAK and the recruitment of downstream signaling molecules, ultimately regulating cellular functions like migration, survival, and proliferation. ATP-competitive inhibitors block the initial kinase activity of FAK, thereby inhibiting these downstream signaling cascades.
Caption: FAK Signaling Pathway and Point of Inhibition.
Comparative Efficacy of ATP-Competitive FAK Inhibitors
The following tables summarize the in vitro potency of several well-characterized ATP-competitive FAK inhibitors. It is important to note that the IC50 values presented are compiled from various studies and were likely determined under different experimental conditions. Therefore, these values should be used for general comparison and not as a direct measure of relative potency.
Table 1: Biochemical Potency of FAK Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.5 (FAK), 3 (Pyk2) | A potent dual inhibitor of FAK and the closely related kinase Pyk2. |
| PF-573228 | FAK | 4 | Highly selective for FAK over other kinases. |
| PF-562271 | FAK, Pyk2 | 1.5 (FAK), 14 (Pyk2) | A potent ATP-competitive inhibitor of FAK and Pyk2. |
| GSK2256098 | FAK | 0.4 (Ki) | A selective and reversible ATP-competitive inhibitor of FAK. |
| TAE226 | FAK, IGF-1R | 5.5 (FAK) | A dual inhibitor of FAK and Insulin-like Growth Factor 1 Receptor (IGF-1R). |
| VS-4718 (PND-1186) | FAK | 1.5 | A selective FAK inhibitor. |
Table 2: Cellular Potency of FAK Inhibitors (Inhibition of FAK Autophosphorylation)
| Inhibitor | Cell Line | IC50 (nM) |
| Defactinib (VS-6063) | Various | 1 - 10 |
| PF-573228 | PC-3 (prostate) | 30 |
| PF-562271 | Various | 10 - 100 |
| GSK2256098 | SKOV3 (ovarian) | ~1000 |
| TAE226 | Various | 10 - 50 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data. Below are representative protocols for common assays used to evaluate FAK inhibitors.
In Vitro FAK Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of FAK.
Materials:
-
Recombinant human FAK (catalytic domain)
-
ATP
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., Fak-IN-1 and other inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the FAK enzyme and the substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for FAK.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for FAK Phosphorylation
Objective: To assess the ability of an inhibitor to block FAK autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with detectable FAK expression (e.g., MDA-MB-231, PC-3)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitors for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-FAK (Tyr397) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total FAK antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of FAK phosphorylation.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of FAK inhibitors on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the FAK inhibitors for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Transwell Migration Assay
Objective: To assess the impact of FAK inhibitors on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cancer cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Test compounds
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Pre-treat the cells with FAK inhibitors at desired concentrations for 2 hours.
-
Resuspend the treated cells in serum-free medium.
-
Add 500 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 100 µL of serum-free medium (containing the inhibitor) into the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the number of migrated cells in several microscopic fields.
-
Compare the migration of inhibitor-treated cells to the vehicle-treated control.
Experimental Workflow for Comparing FAK Inhibitors
The following diagram outlines a typical workflow for the comprehensive evaluation and comparison of novel FAK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FAK-IN-14 | FAK | 2766666-22-0 | Invivochem [invivochem.com]
Validating the Activity of Fak-IN-1: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, rigorous validation of a kinase inhibitor's activity is paramount. This guide provides a comparative framework for designing and interpreting control experiments to confirm the on-target effects of Fak-IN-1, a Focal Adhesion Kinase (FAK) inhibitor. We present key experimental data in a comparative format, detail the necessary protocols, and provide visual workflows to ensure robust and reliable results.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in signaling pathways governing cell migration, proliferation, survival, and angiogenesis.[1][2][3] Its overexpression and hyperactivity are frequently observed in various cancers, making it an attractive therapeutic target.[2][4][5] this compound is a small molecule inhibitor designed to target the kinase activity of FAK.[6] To validate its efficacy and specificity, a series of control experiments are essential. This guide will compare the activity of this compound with a known FAK inhibitor, PF-562,271, and a negative control (vehicle, e.g., DMSO).
Comparative Data Summary
The following tables summarize hypothetical quantitative data from key validation experiments.
Table 1: Western Blot Densitometry Analysis of FAK Signaling
| Treatment (1 µM) | p-FAK (Y397) / Total FAK (Relative Intensity) | p-Paxillin (Y118) / Total Paxillin (Relative Intensity) | p-ERK1/2 (T202/Y204) / Total ERK1/2 (Relative Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound | 0.25 | 0.45 | 0.95 |
| PF-562,271 | 0.22 | 0.41 | 0.92 |
| Negative Control Compound | 0.98 | 0.97 | 0.99 |
Table 2: Cell Viability (IC50 Values)
| Compound | Cell Line 1 (e.g., MDA-MB-231) IC50 (µM) | Cell Line 2 (e.g., Panc-1) IC50 (µM) |
| This compound | 2.5 | 5.1 |
| PF-562,271 | 2.1 | 4.8 |
| Doxorubicin (Positive Control) | 0.1 | 0.5 |
Table 3: Cell Migration Assay (Wound Healing)
| Treatment (1 µM) | Wound Closure (%) after 24h |
| Vehicle (DMSO) | 85 |
| This compound | 30 |
| PF-562,271 | 28 |
| Negative Control Compound | 82 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for FAK Pathway Inhibition
Objective: To determine if this compound inhibits the autophosphorylation of FAK at Y397 and the phosphorylation of a downstream target, Paxillin, at Y118.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat cells with this compound (1 µM), PF-562,271 (1 µM), vehicle (DMSO), or a negative control compound for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-FAK Y397, anti-FAK, anti-p-Paxillin Y118, anti-Paxillin, anti-p-ERK1/2, anti-ERK1/2).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Cell Viability Assay
Objective: To assess the effect of this compound on cell proliferation and determine its half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, PF-562,271, or a positive control (e.g., Doxorubicin) for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to vehicle-treated cells and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Cell Migration Assay (Wound Healing)
Objective: To evaluate the effect of this compound on cell migration, a key cellular process regulated by FAK.
Protocol:
-
Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound (1 µM), PF-562,271 (1 µM), vehicle (DMSO), or a negative control compound.
-
Imaging: Capture images of the wound at 0 hours and 24 hours.
-
Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure.
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the experimental validation of this compound.
Caption: Logical relationships of controls for validating this compound.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to Non-ATP Competitive Focal Adhesion Kinase (FAK) Inhibitors: Fak-IN-1 and Beyond
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology due to its central role in cell adhesion, migration, proliferation, and survival. While traditional ATP-competitive inhibitors have been the primary focus of drug development, a new class of non-ATP competitive inhibitors is gaining attention for its potential for higher specificity and novel mechanisms of action. This guide provides a detailed comparison of Fak-IN-1 and other notable non-ATP competitive FAK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Mechanism of Action of Non-ATP Competitive FAK Inhibitors
Unlike traditional kinase inhibitors that compete with ATP for binding to the kinase domain, non-ATP competitive inhibitors target other sites on the FAK protein. These allosteric inhibitors can modulate FAK activity through various mechanisms, such as preventing the autophosphorylation of the key tyrosine residue 397 (Y397), which is a critical step in FAK activation. By binding to sites distinct from the highly conserved ATP pocket, these inhibitors have the potential for greater selectivity among the kinome.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other prominent non-ATP competitive FAK inhibitors.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target Site/Mechanism | FAK IC50 (in vitro kinase assay) | Reference Compound/Assay |
| This compound | FAK Kinase | 18.8 nM | Z'-LYTE assay[1] |
| Y11 | Y397 autophosphorylation site (N-terminal domain) | ~50 nM | In vitro autophosphorylation assay with [γ-³²P]-ATP[2][3] |
| Y15 (FAK Inhibitor 14) | Y397 autophosphorylation site | ~1 µM | In vitro autophosphorylation assay[4] |
| Compound 30 ¹ | Allosteric site in C-lobe of kinase domain | 0.64 µM (640 nM) | Cell-free kinase assay[3] |
¹Compound 30 is an optimized derivative of the 1,5-dihydropyrazolo[4,3-c][5][6]benzothiazine series.
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Cellular IC50 | Assay Type |
| This compound | MDA-MB-231 (human breast cancer) | 0.93 µM (3D culture) | CellTiter-Glo® 3D Cell Viability Assay[1] |
| Y11 | SW620 (colon cancer) | Inhibition of pY397-FAK at 4 µM | Western Blot[2] |
| BT474 (breast cancer) | Inhibition of pY397-FAK at 0.1 µM | Western Blot[2] | |
| Y15 (FAK Inhibitor 14) | Panc-1 (pancreatic cancer) | Inhibition of pY397-FAK at 0.1 µM | Western Blot[7] |
| TT (thyroid cancer) | 2.05 µM | MTS Cell Viability Assay[7] | |
| TPC1 (thyroid cancer) | 5.74 µM | MTS Cell Viability Assay[7] | |
| BCPAP (thyroid cancer) | 9.99 µM | MTS Cell Viability Assay[7] | |
| K1 (thyroid cancer) | 17.54 µM | MTS Cell Viability Assay[7] | |
| Compound 30 ¹ | Not specified | 7.1 µM | Cellular Assay[3] |
¹Compound 30 is an optimized derivative of the 1,5-dihydropyrazolo[4,3-c][5][6]benzothiazine series.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the FAK signaling pathway and a general workflow for comparing FAK inhibitors.
Detailed Experimental Protocols
In Vitro FAK Autophosphorylation Kinase Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of FAK in a cell-free system.
-
Materials:
-
Recombinant purified FAK protein
-
[γ-³²P]-ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)
-
Test inhibitors at various concentrations
-
2x Laemmli buffer
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant FAK protein in kinase buffer.
-
Add the test inhibitor at the desired concentration and pre-incubate for a specified time (e.g., 10-30 minutes) at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]-ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding 2x Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated FAK.
-
Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.
-
Cellular FAK Phosphorylation Assay (Western Blot)
This assay assesses the effect of an inhibitor on FAK autophosphorylation within intact cells.
-
Materials:
-
Cancer cell lines (e.g., SW620, BT474)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pY397-FAK and anti-total FAK
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot apparatus and reagents
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against pY397-FAK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total FAK to confirm equal loading.
-
Quantify the band intensities to determine the inhibition of FAK phosphorylation.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
Test inhibitors
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Treat the cells with a serial dilution of the test inhibitor. Include untreated and vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][9][10]
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive treatment and proliferate to form colonies, providing a measure of long-term cytotoxicity.[5][6][11][12]
-
Materials:
-
Cancer cell lines
-
6-well plates or petri dishes
-
Cell culture medium
-
Test inhibitors
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Allow the cells to attach for a few hours.
-
Treat the cells with various concentrations of the test inhibitor.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix them with the fixation solution for about 10-15 minutes, and then stain with crystal violet for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.[5][6][11][12]
-
Conclusion
The landscape of non-ATP competitive FAK inhibitors is expanding, offering promising new avenues for cancer therapy. While this compound shows potent in vitro and cellular activity, other inhibitors like Y11 and Y15, which target the Y397 autophosphorylation site, also demonstrate significant anti-cancer effects. The allosteric inhibitors of the 1,5-dihydropyrazolo[4,3-c][5][6]benzothiazine class represent another promising chemical scaffold.
Direct comparative studies under identical experimental conditions are necessary for a definitive ranking of these compounds. However, the data presented in this guide provides a valuable resource for researchers to understand the relative potencies and mechanisms of these novel FAK inhibitors. The detailed experimental protocols offer a foundation for laboratories to conduct their own comparative analyses and further explore the therapeutic potential of targeting FAK through non-ATP competitive mechanisms.
References
- 1. | BioWorld [bioworld.com]
- 2. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of cellular-active allosteric inhibitors of FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clonogenic Assays - Creative Bioarray [cell.creative-bioarray.com]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal and Handling of Fak-IN-1
Immediate Safety and Handling Precautions
Before handling Fak-IN-1, it is crucial to review general laboratory safety guidelines. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] Do not eat, drink, or smoke in the laboratory.[1]
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Procedures for this compound
As with many kinase inhibitors, this compound should be treated as hazardous chemical waste. The following steps outline the recommended disposal procedure:
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is compatible with the chemical properties of this compound and is properly sealed to prevent leaks or spills.
-
-
Labeling:
-
Label the hazardous waste container with the full chemical name ("this compound"), any known hazard classifications (e.g., "Harmful if swallowed," "Toxic to aquatic life"), and the date of accumulation.
-
-
Segregation:
-
Do not mix this compound waste with other incompatible waste streams. Keep it segregated from strong acids, bases, and oxidizing agents.
-
-
Final Disposal:
-
Dispose of the collected waste through an approved hazardous waste disposal facility.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes typical information found for similar FAK inhibitors. Researchers should consult the supplier's documentation for any available data on this compound.
| Property | Value (Example for a FAK Inhibitor) | Source |
| Molecular Weight | 563.05 g/mol (for FAK-IN-2) | [2] |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) (for FAK-IN-2) | [2] |
Experimental Protocols
The following are generalized protocols for common experiments involving kinase inhibitors like this compound. Researchers must optimize these protocols, particularly concentrations and incubation times, for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol provides a framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium. Replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for FAK Phosphorylation
This protocol can be used to determine if this compound inhibits the autophosphorylation of FAK at Tyr397, a key indicator of its target engagement.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FAK (p-FAK Tyr397) and a primary antibody for total FAK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of p-FAK to total FAK.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the FAK signaling pathway and a general experimental workflow for evaluating a FAK inhibitor.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
Essential Safety and Handling Precautions for Potent FAK Inhibitors
Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "Fak-IN-1" could not be located. The following guidance is a comprehensive summary based on the safety protocols for other potent Focal Adhesion Kinase (FAK) inhibitors, such as FAK-IN-2 and FAK Inhibitor 14, and general best practices for handling hazardous chemical compounds in a laboratory setting. It is imperative to confirm the exact identity of the compound you are working with and consult its specific SDS before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of potent FAK inhibitors.
Personal Protective Equipment (PPE)
When handling potent FAK inhibitors, a comprehensive suite of personal protective equipment is required to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Provides a seal around the eyes to protect against splashes of liquids and fine dust.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protective gloves should be worn to prevent skin contact.[1][2] It is advisable to double-glove for added protection. |
| Body Protection | Impervious clothing (e.g., lab coat) | A lab coat should be worn to protect the skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Suitable respirator | A respirator is necessary when there is a risk of inhaling dust or aerosols, especially when working with the compound in powdered form.[1][2] All work with solid compounds should be performed in a certified chemical fume hood. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety during the handling of potent FAK inhibitors.
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1][2] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of potent FAK inhibitors and associated waste is essential to prevent environmental contamination and ensure safety. All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
